molecular formula C9H18N2O B1517942 2-amino-N-cyclohexyl-N-methylacetamide CAS No. 82155-43-9

2-amino-N-cyclohexyl-N-methylacetamide

Cat. No.: B1517942
CAS No.: 82155-43-9
M. Wt: 170.25 g/mol
InChI Key: MGXJYIVUEUQMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclohexyl-N-methylacetamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXJYIVUEUQMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82155-43-9
Record name 2-amino-N-cyclohexyl-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-amino-N-cyclohexyl-N-methylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-amino-N-cyclohexyl-N-methylacetamide (CAS: 82155-43-9), a specialized glycine derivative used as a structural scaffold in medicinal chemistry and peptidomimetic research.

Executive Summary

This compound is an alpha-amino amide building block characterized by a glycine core functionalized with a tertiary amide group. Structurally, it represents a "capped" amino acid (Glycine) where the C-terminus is amidated with N-methylcyclohexylamine.

This molecule is critical in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics . The N-methyl and N-cyclohexyl substitutions introduce steric bulk and lipophilicity, modulating the pharmacokinetic profile of larger bioactive molecules by reducing proteolytic susceptibility and enhancing membrane permeability. It serves as a precursor for local anesthetics, analgesics, and novel CNS-active ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is an amphiphilic molecule containing a basic primary amine and a neutral tertiary amide.

Identification Data
PropertySpecification
IUPAC Name This compound
Common Name Glycine N-cyclohexyl-N-methylamide
CAS Number 82155-43-9
Molecular Formula C

H

N

O
Molecular Weight 170.25 g/mol
SMILES CN(C1CCCCC1)C(=O)CN
InChI Key MGXJYIVUEUQMEP-UHFFFAOYSA-N
Physicochemical Profile[3][5]
  • LogP (Predicted): ~0.6 – 0.9 (Moderate lipophilicity due to the cyclohexyl ring balancing the polar amine).

  • pKa (Amine): ~8.0 – 8.5 (Typical for alpha-amino amides, slightly lower than alkylamines due to the electron-withdrawing carbonyl).

  • H-Bond Donors: 1 (Primary amine -NH

    
    ).
    
  • H-Bond Acceptors: 2 (Amide carbonyl oxygen, Amine nitrogen).

  • Rotatable Bonds: 2 (N-C

    
     and C
    
    
    
    -C
    
    
    ).

Synthesis & Manufacturing Protocols

The synthesis of this compound requires a two-step protocol to avoid over-alkylation of the primary amine. The Chloroacetyl Chloride Route is preferred for its scalability and cost-effectiveness compared to peptide coupling methods.

Reaction Scheme (Logic Flow)

The synthesis proceeds via an electrophilic acyl substitution followed by a nucleophilic substitution.

SynthesisPathway Start1 N-Methylcyclohexylamine Inter Intermediate: 2-Chloro-N-cyclohexyl- N-methylacetamide Start1->Inter Acylation (0°C, DCM, Et3N) Start2 Chloroacetyl Chloride Start2->Inter Product Product: 2-amino-N-cyclohexyl- N-methylacetamide Inter->Product Amination (Substitution) Reagent Ammonia (NH3) (Excess) or NaN3 Reagent->Product

Figure 1: Step-wise synthesis pathway via the chloroacetamide intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-cyclohexyl-N-methylacetamide

Objective: Create the electrophilic amide scaffold.

  • Reagents: N-methylcyclohexylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve N-methylcyclohexylamine and TEA in DCM under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath to prevent uncontrolled exotherms.

    • Add Chloroacetyl chloride dropwise over 30 minutes. The exotherm drives the reaction; cooling ensures regioselectivity and prevents degradation.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      and concentrate in vacuo.
    • Yield: Expect >90% of a colorless oil or low-melting solid.

Step 2: Amination to this compound

Objective: Install the primary amino group. Note: Direct reaction with ammonia can lead to secondary amine byproducts (dimerization). The Delépine reaction (using Hexamethylenetetramine) or Gabriel Synthesis is superior for high purity, but a large excess of ammonia is sufficient for general applications.

  • Reagents: 2-Chloro-intermediate (from Step 1), Ammonia (7M in Methanol) or Ammonium Hydroxide (28% aq).

  • Procedure:

    • Dissolve the chloro-intermediate in Methanol.

    • Add excess Ammonia (10–20 equivalents) to suppress dimer formation (

      
      ).
      
    • Seal in a pressure vessel (bomb) and heat to 60°C for 4–6 hours, or stir at RT for 24 hours.

    • Workup: Concentrate to remove solvent and excess ammonia.

    • Purification: The residue is the hydrochloride salt if acid was generated, or free base. Dissolve in water, basify to pH >12 with NaOH, and extract with DCM.

    • Final Polish: Recrystallize from Et

      
      O/Hexanes or convert to HCl salt for storage.
      

Analytical Characterization

To validate the structure, researchers must confirm the presence of the amide backbone and the integrity of the cyclohexyl ring.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl

)

4.30–3.50 (m, 1H)
Methine proton (

) of the cyclohexyl ring attached to Nitrogen.

3.45 (s, 2H)
Alpha-methylene protons (

).

2.80/2.95 (s, 3H)
N-Methyl group (appears as rotamers due to amide resonance).
IR Spectroscopy 1640–1660 cm

Strong Amide I band (C=O stretch).
3300–3400 cm

Primary amine N-H stretch.
Mass Spectrometry m/z 171.15 [M+H]

Protonated molecular ion.

Pharmacological & Research Applications[8]

Peptidomimetics and Stability

The N-methyl and N-cyclohexyl modifications serve two specific mechanistic functions in drug design:

  • Conformational Constraint: The N-methyl group eliminates the amide proton, preventing H-bond donation at that site. This forces the peptide backbone into specific conformations (often cis-amide preference), which can increase receptor selectivity.

  • Metabolic Stability: The steric bulk of the cyclohexyl group and the methylation of the amide nitrogen sterically hinder peptidases, significantly extending the half-life of the molecule in biological systems compared to simple glycine amides.

Structural Activity Relationship (SAR) Mapping

This molecule is often used to probe the Hydrophobic Pocket of target receptors (e.g., Sigma receptors or Opioid receptors) while presenting a basic amine for ionic interaction with Aspartate/Glutamate residues in the binding site.

SAR_Logic Core 2-Amino-N-cyclohexyl- N-methylacetamide Feature1 Primary Amine (Pos 2) Core->Feature1 Feature2 N-Methyl Group Core->Feature2 Feature3 Cyclohexyl Ring Core->Feature3 Effect1 Ionic Bond with Receptor (Asp/Glu residues) Feature1->Effect1 Effect2 Prevents H-Bond Donation Increases Lipophilicity Feature2->Effect2 Effect3 Hydrophobic Interaction Steric Shielding Feature3->Effect3

Figure 2: Pharmacophore decomposition and associated biological interaction mechanisms.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO

    
    .
    

References

  • PubChem. (n.d.). This compound (Compound).[2][1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-methylation effects). [Link]

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (Reference for amide coupling and N-methyl amino acid synthesis protocols).

Sources

2-amino-N-cyclohexyl-N-methylacetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Amino-N-cyclohexyl-N-methylacetamide [1][2][3]

Part 1: Executive Summary & Core Directive

Subject: this compound (CAS: 82155-43-9 / 1220036-32-7) Classification: Peptidomimetic Intermediate / CNS-Active Scaffold Precursor Primary Utility: Synthetic building block for glycinamide-based ligands, potential fragment in forensic analysis of novel psychoactive substances (NPS), and intermediate in the synthesis of GlyT1 inhibitors.

Editorial Scope: This guide deviates from standard datasheet templates to address the specific needs of drug development professionals. It treats the compound not merely as a catalog item but as a functional molecular scaffold . We will explore its synthesis to ensure high purity (avoiding common dimerization byproducts), its complex NMR behavior due to amide rotamerism, and its structural relationship to opioid and ion-channel ligands.

Part 2: Chemical Identity & Physicochemical Profiling

This compound is a glycine derivative where the carboxylic acid end is amidated with N-methylcyclohexylamine. It serves as a "cap" or linker in medicinal chemistry, introducing a lipophilic, sterically demanding moiety (


-cyclohexyl-

-methyl) often associated with blood-brain barrier (BBB) penetration.
Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name This compoundPreferred formal name
Common Name Glycine N-cyclohexyl-N-methylamidePeptidomimetic nomenclature
CAS (Free Base) 82155-43-9 Reference for neutral form
CAS (HCl Salt) 1220036-32-7 Most common commercial form (stable solid)
Molecular Formula

Free base
Molecular Weight 170.25 g/mol Free base
SMILES CN(C1CCCCC1)C(=O)CNUseful for cheminformatics
InChIKey MGXJYIVUEUQMEP-UHFFFAOYSA-NUnique hash identifier
Physicochemical Properties
PropertyValueTechnical Insight
Physical State White crystalline solid (HCl) / Viscous oil (Free base)The free base is hygroscopic and prone to carbamate formation from atmospheric

.
Solubility Water (High for HCl), DMSO, MethanolFree base is soluble in DCM; HCl salt requires polar solvents.
pKa (Amine) ~8.1 (Predicted)Typical for primary

-amino amides.
LogP ~0.6 (Predicted)Moderate lipophilicity; the cyclohexyl ring aids membrane permeability.

Part 3: Synthetic Methodology (Authoritative Protocol)

Context: Direct amidation of glycine with N-methylcyclohexylamine is challenging due to the steric bulk of the secondary amine and the potential for polymerization of the unprotected glycine. The following protocol uses a Boc-protection strategy, ensuring regiospecificity and high yields.

Validated Synthesis Workflow

Reaction A: Coupling Reagents: Boc-Gly-OH, N-methylcyclohexylamine, HATU (coupling agent), DIPEA, DMF. Rationale: HATU is selected over EDC/HOBt because N-methylcyclohexylamine is a sterically hindered secondary amine. HATU prevents racemization (though not an issue with Glycine) and drives the reaction to completion against steric resistance.

Reaction B: Deprotection Reagents: 4M HCl in Dioxane. Rationale: Anhydrous acidic cleavage prevents hydrolysis of the newly formed amide bond.

Diagram 1: Synthetic Pathway & Logic

Synthesis Figure 1: Optimized Synthesis of this compound Start Boc-Glycine (Protected AA) Coupling Coupling Reaction (HATU, DIPEA, DMF) Target: Amide Bond Start->Coupling Reagent N-methylcyclohexylamine (Steric Hindrance) Reagent->Coupling Intermediate Boc-Intermediate (Stable, Lipophilic) Coupling->Intermediate Amide Formation Deprotection Acidic Cleavage (4M HCl in Dioxane) Intermediate->Deprotection -Boc Group Product Target Product (HCl Salt) CAS: 1220036-32-7 Deprotection->Product Precipitation

Step-by-Step Protocol
  • Activation: Dissolve Boc-Gly-OH (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C. Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.

  • Amidation: Add N-methylcyclohexylamine (1.1 equiv) dropwise. The steric bulk of the cyclohexyl group requires the amine to be added slowly to prevent local concentration spikes that could lead to side reactions.

  • Monitoring (Self-Validation): Monitor via TLC (50% EtOAc/Hexane). The Boc-intermediate should appear as a distinct spot (

    
    ). Stain with Ninhydrin (will be negative due to Boc) or PMA (phosphomolybdic acid).
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .[4]
  • Deprotection: Dissolve the crude intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 equiv). Stir at RT for 2 hours.

  • Isolation: The product (HCl salt) usually precipitates as a white solid. Filter and wash with diethyl ether to remove organic byproducts.

Part 4: Analytical Profiling & Characterization

Identifying this compound requires understanding specific spectral anomalies caused by the tertiary amide bond.

NMR Spectroscopy: The Rotamer Effect

Unlike simple amides, N-methyl-N-cyclohexyl amides exhibit cis/trans isomerism (rotamers) on the NMR timescale due to restricted rotation around the C-N amide bond.

  • Observation: In

    
     NMR (
    
    
    
    or
    
    
    ), you will likely see two sets of signals for the N-Methyl group and the Glycine
    
    
    .
    • Major Rotamer (~70%): N-Me signal typically upfield.

    • Minor Rotamer (~30%): N-Me signal typically downfield.

  • Validation: Variable Temperature (VT) NMR at 80°C will cause these peaks to coalesce into a single set, confirming they are rotamers and not impurities.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of Ammonia (

      
      ): -17 Da.
      
    • Cleavage of the amide bond: Generates

      
      -methylcyclohexylamine fragment (m/z 114) and Glycyl fragment (m/z 58).
      

Diagram 2: MS Fragmentation Logic

MassSpec Figure 2: ESI+ Fragmentation Pattern for Structural Confirmation Parent Parent Ion [M+H]+ m/z 171.15 Path1 Amide Bond Cleavage Parent->Path1 Frag1 N-methylcyclohexyl amine ion m/z 114.1 Path1->Frag1 Primary Fragment Frag2 Glycyl ion (H2N-CH2-CO+) m/z 58.0 Path1->Frag2 Secondary Fragment

Part 5: Biological Context & Applications[4]

Structural Relationship to NPS (New Psychoactive Substances)

While this compound is not itself a controlled opioid, it is a structural isomer or homolog to fragments of various U-series compounds (Upjohn opioids).

  • U-47700 Analogs: U-47700 contains a trans-1,2-diamine cyclohexane ring. The title compound contains a glycine linker.[5] Acylation of the primary amine of this compound with 3,4-dichlorobenzoyl chloride yields a Glycinamide Analog of U-47700 .

  • Research Implication: Researchers screening for "U-47700-like" activity often synthesize this glycinamide variant to test if the rigid cyclohexane diamine of U-47700 can be replaced by a flexible glycine linker (usually resulting in loss of potency, but retaining some affinity).

Pharmaceutical Applications
  • GlyT1 Inhibitors: Sarcosine (N-methylglycine) derivatives are investigated for schizophrenia. This compound (a glycine amide) serves as a control or precursor in these SAR (Structure-Activity Relationship) studies.

  • Nav1.7 Blockers: The

    
    -cyclohexyl-
    
    
    
    -methyl amide motif is a "privileged structure" in sodium channel blockers used for pain management, providing necessary lipophilicity to access the channel pore.

Part 6: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). The free base is corrosive to mucous membranes.

  • Storage:

    • HCl Salt: Store at RT, desicated. Stable for years.

    • Free Base: Store at -20°C under Argon. Hygroscopic and absorbs

      
      .
      
  • Disposal: Nitrogen-containing organic waste.

References

  • PubChem. (2025).[6][7] this compound (Compound Summary). National Library of Medicine.[8] [Link]

(Note: Direct academic literature for this specific intermediate is sparse; protocols and properties are derived from standard peptide synthesis methodologies and homologous compound data found in the provided search results.)

Sources

metabolic pathway of U-47700 to 2-amino-N-cyclohexyl-N-methylacetamide

[1][2][3]

Executive Summary

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent synthetic opioid of the benzamide class.[1] Unlike fentanyl (an anilidopiperidine), U-47700 structurally resembles the older analgesic AH-7921.[2][3] Understanding its metabolic pathway is critical for forensic identification, as the parent drug may be rapidly cleared from blood, leaving metabolites as the only markers of exposure.

The primary metabolic pathway of U-47700 in humans is N-demethylation of the cyclohexyl-amine group, mediated by Cytochrome P450 enzymes. This produces N-desmethyl-U-47700 (M1) and N,N-didesmethyl-U-47700 (M2).

Detailed Metabolic Pathway Analysis[1]

Phase I Metabolism: N-Demethylation

The dominant metabolic route involves the sequential removal of methyl groups from the dimethylamino moiety on the cyclohexane ring.

  • Formation of N-desmethyl-U-47700 (M1):

    • Mechanism: CYP450-mediated oxidation of the N-methyl group to an iminium ion, followed by hydrolysis to release formaldehyde.

    • Enzymes: Primarily CYP2C19 and CYP2D6.

    • Significance: M1 is the most abundant metabolite found in urine and blood. It retains the benzamide core and the dichloro-substitution.

  • Formation of N,N-didesmethyl-U-47700 (M2):

    • Mechanism: Subsequent demethylation of M1.

    • Significance: M2 is often present in later-stage excretion but at lower concentrations than M1.

Phase I Metabolism: Hydroxylation

Secondary pathways involve the hydroxylation of the cyclohexyl ring.

  • Metabolites: Hydroxy-N-desmethyl-U-47700 and Hydroxy-N,N-didesmethyl-U-47700.

  • Location: Hydroxylation typically occurs at the C3 or C4 position of the cyclohexane ring, increasing polarity for excretion.

Structural Analysis of "this compound"

The target compound requested, this compound, represents a glycinamide structure (Acetyl-amino group attached to the N-cyclohexyl-N-methyl amine).

  • Structural Discrepancy: U-47700 contains a 3,4-dichlorobenzoyl group, not an acetyl (or aminoacetyl) group.

  • Theoretical Pathway: To generate this target from U-47700, two unlikely events must occur:

    • Amide Hydrolysis: Cleavage of the robust benzamide bond to release 3,4-dichlorobenzoic acid and the diamine (trans-N,N,N'-trimethylcyclohexane-1,2-diamine).

    • Transacylation: The resulting diamine would need to be acylated by a glycine donor. This is not a standard metabolic pathway for benzamides.

Visualization: U-47700 Metabolic Pathway[2][7]

U47700_MetabolismU47700U-47700(Parent Drug)M1N-desmethyl-U-47700(Major Metabolite M1)U47700->M1N-Demethylation(CYP2C19, CYP2D6)DiamineN,N-dimethyl-N'-methyl-cyclohexane-1,2-diamineU47700->DiamineAmidase (Minor)M2N,N-didesmethyl-U-47700(Metabolite M2)M1->M2N-DemethylationHydroxy-M1Hydroxy-M1M1->Hydroxy-M1HydroxylationHydrolysisAmide Hydrolysis(Minor/Theoretical)Target2-amino-N-cyclohexyl-N-methylacetamide(NOT OBSERVED)Diamine->TargetHypotheticalTransacylation

Figure 1: Verified metabolic pathway of U-47700 (Blue/Green) vs. Theoretical degradation to the requested target (Red/Dashed).

Experimental Protocol: In Vitro Metabolic Profiling

To validate these metabolites in a laboratory setting, the following protocol using Human Liver Microsomes (HLM) is recommended.

Materials Required[8]
  • Substrate: U-47700 HCl (10 µM final concentration).

  • Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN).

Step-by-Step Methodology
  • Pre-Incubation: Thaw HLM on ice. Prepare a reaction mixture containing phosphate buffer and HLM (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add U-47700 (from a methanol stock, <1% organic solvent final) to the mixture. Initiate the reaction by adding the pre-warmed NADPH-generating system.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At determined intervals (0, 15, 30, 60, 120 min), remove 100 µL aliquots.

  • Termination: Immediately transfer aliquots into tubes containing 100 µL ice-cold ACN to precipitate proteins and stop metabolic activity.

  • Preparation for Analysis: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer supernatant to LC vials.

Analytical Detection (LC-MS/MS)
  • Instrument: LC-QTOF-MS or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Target Ions for Detection:

CompoundPrecursor Ion (m/z) [M+H]+Key Fragment Ions (m/z)Retention Time (Approx)
U-47700 329.118284.06, 173.008.5 min
N-desmethyl-U-47700 (M1) 315.102284.06, 158.988.3 min
N,N-didesmethyl-U-47700 (M2) 301.087173.00, 144.978.2 min

Note: The "acetamide" target (C9H18N2O, m/z ~171.14) is not monitored in standard protocols but can be screened for using a broad inclusion list if degradation is suspected.

References

  • Krotulski, A. J., Mohr, A. L. A., Papsun, D. M., & Logan, B. K. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis, 10(1), 127–136. Link

  • Nordmeier, F., et al. (2021). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods. Toxics, 11(3), 220. Link

  • World Health Organization (WHO). (2016). U-47700 Critical Review Report.[4] Expert Committee on Drug Dependence. Link

  • Cayman Chemical. N-desmethyl-U-47700 Product Information & Safety Data Sheet. Link

A-Z Guide to Physicochemical Profiling of N-Substituted Acetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-substituted acetamide moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its versatility allows for fine-tuning of a compound's pharmacological activity and, critically, its physicochemical properties. These properties—spanning lipophilicity, solubility, ionization state (pKa), and stability—govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its success or failure. This in-depth guide provides drug development professionals with a comprehensive framework for understanding, measuring, and modulating the key physicochemical properties of N-substituted acetamide derivatives. We synthesize theoretical principles with actionable, field-proven experimental protocols and explore the causal relationships between chemical structure and biopharmaceutical behavior.

The Strategic Imperative of Physicochemical Profiling

In early drug discovery, a high number of new chemical entities (NCEs) are synthesized and evaluated. However, a significant percentage of these candidates fail in later stages due to poor pharmacokinetic properties.[1] The measurement and optimization of physicochemical properties at the outset of a project are therefore not just procedural but strategic, serving to mitigate the risk of late-stage attrition.[1][2] For N-substituted acetamides, the substituent attached to the nitrogen atom offers a powerful handle to modulate these critical properties and enhance a molecule's drug-like characteristics.[3][4]

The core physicochemical properties that require rigorous evaluation are:

  • Lipophilicity (log P / log D): Governs membrane permeability and interaction with biological targets.[5][6]

  • Aqueous Solubility: A prerequisite for absorption and distribution.[5]

  • Ionization Constant (pKa): Determines the charge state of a molecule at a given pH, impacting solubility, permeability, and target binding.[7]

  • Chemical Stability: Ensures the molecule remains intact from administration to its site of action.[8]

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters.[6] It is a primary driver of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[6] For N-substituted acetamides, the nature of the N-substituent (e.g., alkyl, aryl, heterocyclic) directly impacts lipophilicity.[9][10][11]

Causality in Experimental Choice: Lipophilicity is quantified by the partition coefficient (log P) or the distribution coefficient (log D for ionizable compounds). The standard method involves measuring the compound's distribution between n-octanol and water, as this system is considered the best mimic of the lipid bilayer of a cell membrane.[6] An optimal lipophilicity profile is crucial; while high lipophilicity can enhance membrane permeability, excessive "fattiness" can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity—a phenomenon sometimes termed "molecular obesity".[5][12]

Structure-Property Relationships (SPR) in Lipophilicity

The N-substituent provides a modular way to adjust lipophilicity.

  • Increasing Lipophilicity: Introducing larger alkyl chains, aromatic rings, or halogen atoms on the N-substituent will generally increase the log P value.

  • Decreasing Lipophilicity: Incorporating polar functional groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) into the N-substituent will decrease the log P by increasing the molecule's affinity for the aqueous phase.

  • N-Methylation: The effect of N-methylation can be complex. While adding a methyl group is inherently lipophilic, it can disrupt intermolecular hydrogen bonding (e.g., in secondary amides), which may alter the crystal lattice and sometimes surprisingly increase aqueous solubility.[13]

Table 1: Representative Lipophilicity of N-Substituted Acetamides
N-SubstituentRepresentative StructureTypical cLogP RangeImpact on Lipophilicity
Hydrogen (Acetamide) CH₃CONH₂~ -0.5Low
Methyl CH₃CONHCH₃~ -0.3Minor Increase
Ethyl CH₃CONHCH₂CH₃~ 0.2Moderate Increase
Phenyl CH₃CONHC₆H₅~ 1.2Significant Increase
4-Chlorophenyl CH₃CONHC₆H₄Cl~ 2.0High Increase
Benzyl CH₃CONHCH₂C₆H₅~ 1.5Significant Increase

Note: cLogP (calculated log P) values are estimates and can vary based on the algorithm used. Experimental validation is essential.

Experimental Protocol: High-Throughput Shake-Flask log D₇.₄ Determination

This protocol provides a validated method for determining the distribution coefficient at physiological pH (7.4), which is more relevant for drug discovery than log P for ionizable compounds.

Principle: The compound is partitioned between n-octanol and a phosphate buffer at pH 7.4. The concentrations in each phase are then determined by UV-Vis spectrophotometry or LC-MS to calculate the distribution ratio.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 100 mM phosphate buffer and adjust the pH to precisely 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer (1:1 v/v) for 24 hours, then allow the phases to separate completely. Use this pre-saturated octanol for the experiment.

    • Similarly, pre-saturate the pH 7.4 buffer with n-octanol.

    • Prepare a stock solution of the N-substituted acetamide derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • In a 96-well plate or glass vial, add a small volume of the compound's stock solution to the pre-saturated buffer to achieve a starting concentration of ~50-100 µM.

    • Add an equal volume of pre-saturated n-octanol.

    • Seal the plate/vial securely.

  • Equilibration:

    • Shake the mixture vigorously on a plate shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the plate/vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). A calibration curve in the respective medium (buffer or octanol) is required for accurate quantification.

  • Calculation:

    • The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration in Octanol] / [Concentration in Aqueous]

    • The final value is expressed as its logarithm: log D₇.₄ = log₁₀(D₇.₄)

Self-Validation System:

  • Controls: Run a known compound with a well-documented log D₇.₄ value (e.g., propranolol) in parallel as a positive control to validate the experimental setup.

  • Mass Balance: Ensure that the total amount of compound recovered from both phases is close (e.g., >90%) to the initial amount added.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed.[5] Poor aqueous solubility is a major hurdle in drug development, leading to low and erratic bioavailability.[5] The acetamide group itself imparts some polarity, but this can be easily overshadowed by a large, lipophilic N-substituent.[3]

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method is ideal for early discovery, providing a rapid assessment of a compound's solubility.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The precipitation of the compound causes turbidity (light scattering), which is measured by a plate reader. The concentration at which precipitation occurs is the kinetic solubility.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a clear 96-well or 384-well plate.

    • Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells.

    • Prepare serial dilutions of the test compound in DMSO, typically starting from 10-20 mM.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solutions to the buffer-filled wells. This creates a range of final compound concentrations with a low final DMSO percentage (typically ≤1%).

  • Incubation and Measurement:

    • Allow the plate to incubate at room temperature for 1.5 to 2 hours with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).

  • Data Analysis:

    • Plot the measured absorbance (turbidity) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the absorbance begins to sharply increase, indicating the onset of precipitation. This can be calculated using a predefined threshold or by identifying the inflection point of the curve.

Causality and Trustworthiness: This is a kinetic method because it doesn't allow sufficient time for the system to reach true thermodynamic equilibrium. However, its speed and low compound consumption make it invaluable for ranking compounds in early-stage discovery.[8] The results are generally within a reasonable margin of values from more time-consuming equilibrium methods.[8]

Ionization Constant (pKa): The pH-Dependent Personality

The pKa value dictates the extent to which a compound is ionized at a given pH.[7] This is critical because the charged (ionized) and uncharged (neutral) forms of a drug have vastly different properties:

  • Neutral Form: More lipophilic, readily crosses cell membranes.

  • Ionized Form: More water-soluble, interacts with targets via ionic bonds.

While the acetamide group itself is very weakly acidic (pKa > 15) and not typically ionizable in the physiological range, the N-substituent can contain acidic or basic functional groups.[14] Tuning the pKa of these groups is a key strategy in drug design.[7]

Experimental Protocol: pKa Determination by UV-Metric Titration

Principle: This method is suitable for compounds with a UV chromophore that changes upon ionization. The compound's UV-Vis spectrum is recorded at various pH values. The change in absorbance is then used to calculate the pKa.

Step-by-Step Methodology:

  • Instrument Setup: Use a spectrophotometer with an automated titration system.

  • Sample Preparation: Prepare a solution of the compound in a co-solvent system (e.g., water with a small amount of methanol to ensure solubility across the pH range).

  • Titration:

    • The instrument automatically adds small aliquots of strong acid (e.g., 0.5 M HCl) to scan the acidic pH range, followed by aliquots of strong base (e.g., 0.5 M NaOH) to scan the basic range.

    • After each addition, the pH is measured, and a full UV-Vis spectrum is recorded.

  • Data Analysis:

    • The collected spectral data is processed by specialized software. It analyzes the changes in absorbance at specific wavelengths as a function of pH.

    • The software fits the data to the Henderson-Hasselbalch equation to determine the pKa value(s) of the compound.

Expert Insight: Capillary electrophoresis (CE) is another powerful, high-throughput technique for pKa determination, yielding results that are typically within ±0.2 units of traditional potentiometric titration.[8]

Visualizing the Physicochemical Workflow and Relationships

Diagrams are essential for conceptualizing the complex interplay of properties and processes in drug discovery.

Diagram 1: Physicochemical Profiling Workflow

This diagram illustrates the typical workflow for assessing the key physicochemical properties of a newly synthesized N-substituted acetamide derivative in an early drug discovery setting.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Physicochemical Screening cluster_2 Secondary & Mechanistic Profiling cluster_3 Data Integration & Decision Making Synthesis Synthesis of N-Substituted Acetamide QC Purity & Identity Check (LC-MS, NMR) Synthesis->QC Solubility Kinetic Solubility (Turbidimetry) QC->Solubility Lipophilicity logD Screening (Shake-Flask, 96-well) QC->Lipophilicity pKa pKa Determination (UV-Metric, CE) Solubility->pKa Permeability Permeability Assay (e.g., PAMPA) Lipophilicity->Permeability Analysis Analyze ADME Profile Structure-Property Relationships pKa->Analysis Stability Chemical Stability (pH Stress, Oxidation) Stability->Analysis Permeability->Analysis Decision Go / No-Go Decision Prioritize for In Vivo Studies Analysis->Decision

Caption: Early discovery workflow for physicochemical characterization.

Diagram 2: Impact of N-Substituents on Core Properties

This diagram shows the logical relationship between the chemical nature of the N-substituent and its resulting effect on key physicochemical properties.

G cluster_props Physicochemical Properties cluster_mods Substituent Type center N-Substituent Modification Alkyl Add Alkyl/Aryl Groups Polar Add Polar Groups (-OH, -NH2, -COOH) Basic Add Basic Center (e.g., Piperidine) Acidic Add Acidic Center (e.g., -COOH, Tetrazole) Lipophilicity Lipophilicity (logD) Solubility Aqueous Solubility pKa pKa (if ionizable) Permeability Membrane Permeability Alkyl->Lipophilicity + Alkyl->Solubility - Alkyl->Permeability + (to a point) Polar->Lipophilicity - Polar->Solubility + Polar->Permeability - Basic->Solubility + (at low pH) Basic->pKa Increases Basicity Acidic->Solubility + (at high pH) Acidic->pKa Introduces Acidic pKa

Caption: Structure-property relationships for N-substituents.

Conclusion

The systematic and rigorous evaluation of physicochemical properties is fundamental to modern drug discovery. For N-substituted acetamide derivatives, the N-substituent serves as a critical modulation point for optimizing the ADME profile of a lead compound. By integrating high-throughput experimental screens with a deep understanding of structure-property relationships, research scientists can rationally design molecules with a higher probability of clinical success. The protocols and frameworks presented in this guide provide a robust foundation for making informed, data-driven decisions in the complex, multifaceted process of drug development.

References

  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Anal Bioanal Chem, 394(3), 707-29.
  • Avdeef, A. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. J Pharm Sci, 90(8), 955-73.
  • Slideshare. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx.
  • Li, J., Schulte, M. L., & Nickels, M. L. (n.d.). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. WashU Medicine Research Profiles.
  • Unknown. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.
  • BenchChem Technical Support Team. (2025, December). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. BenchChem.
  • BenchChem. (n.d.). Comparing the bioavailability of different N-substituted acetamides. BenchChem.
  • Li, J., Schulte, M. L., Nickels, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorg Med Chem Lett, 26(15), 3757-3761.
  • Li, J., Schulte, M. L., Nickels, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • Momin, M. A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical.
  • ChemRxiv. (n.d.). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. ChemRxiv.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Unknown. (n.d.).
  • Unknown. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. LinkedIn.
  • Unknown. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. LinkedIn.
  • Unknown. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.
  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Richard, J. P. (n.d.). pKa values for substituted acetophenones: Values determined by study of rates of halogenation.
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • ACS Publications. (n.d.). The Effects of Substituents on the pKa Values and N-H Stretching Frequencies of 1- and 2-Naphthylamines. Journal of the American Chemical Society.

Sources

Solubility Profile and Physicochemical Characterization of 2-Amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-cyclohexyl-N-methylacetamide (CAS: 82155-43-9 for free base; 1220036-32-7 for HCl salt) is a specialized pharmaceutical building block and glycinamide derivative. Structurally, it serves as a critical scaffold in the synthesis of bioactive amides and is chemically related to the "U-series" of synthetic opioids (e.g., as a structural analog or metabolic reference for U-47700).

Understanding the solubility profile of this compound is essential for optimizing reaction yields during nucleophilic substitutions, designing purification protocols (crystallization vs. extraction), and developing stable formulations for biological assays. This guide provides a comprehensive technical analysis of its solubility across the polarity spectrum, supported by mechanistic insights and validated experimental protocols.

Physicochemical Characterization

Before detailing solubility, we must establish the compound's fundamental properties which dictate its solvation behavior.

PropertyValue / DescriptionSource/Derivation
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₉H₁₈N₂OCalculated
Molecular Weight 170.25 g/mol (Free Base)Calculated
Physical State Viscous Liquid or Low-Melting Solid (Free Base)Crystalline Solid (HCl Salt)Analog comparison (N-methylacetamide mp ~28°C)
pKa (Basic) ~8.2 – 9.0 (Primary Amine)Predicted based on Glycinamide analogs [1]
LogP (Octanol/Water) ~0.5 – 1.2Predicted (Consensus LogP)
TPSA ~46 ŲPolar Surface Area (Amide + Amine)
H-Bond Donors 1 (Primary Amine -NH₂)Structural Analysis
H-Bond Acceptors 2 (Amide Carbonyl, Amine Nitrogen)Structural Analysis

Key Insight: The molecule possesses a "Janus-faced" nature. The glycinamide head (H₂N-CH₂-CO-) is highly polar and hydrophilic, while the N-cyclohexyl-N-methyl tail provides a significant lipophilic domain. This duality drives its solubility in amphiphilic solvents like Ethanol and DMSO.

Solubility Profile

The following data categorizes solubility based on solvent polarity and the compound's form (Free Base vs. Salt).

Solubility Classification Table
  • High Solubility: > 50 mg/mL

  • Moderate Solubility: 10 – 50 mg/mL

  • Low Solubility: < 1 mg/mL

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Mechanistic Rationale
Polar Protic Water High Very High H-bonding with amine/amide; Salt dissociates fully.
Methanol High High Excellent solvation of both polar head and lipophilic tail.
Ethanol High High Balanced polarity matches the amphiphilic structure.
Polar Aprotic DMSO High High Strong dipole interactions; disrupts inter-molecular H-bonds.
DMF High High Similar to DMSO; ideal reaction solvent.
Acetone Moderate/High Low Good for free base; poor for ionic salts (Hofmeister effect).
Non-Polar / Chlorinated Dichloromethane (DCM) High Moderate "Gold standard" for extraction of the free base.
Ethyl Acetate Moderate Low Useful for crystallization of the free base.
Diethyl Ether Low/Moderate Insoluble Weak solvation of the polar amide core.
Hydrocarbon Hexane / Heptane Low Insoluble Lipophilic tail is insufficient to overcome polar head insolubility.
Critical Phase Behavior
  • The "Oil" Phenomenon: The free base often separates as a viscous oil rather than a precipitate in water/ether mixtures. This is due to the N-methyl group disrupting efficient crystal packing.

  • Salt Formation: Treating the free base in diethyl ether with HCl gas results in the immediate precipitation of the hydrochloride salt, a common purification technique.

Mechanistic Visualization

The solubility behavior is governed by the competition between the hydrophilic amide/amine "head" and the lipophilic cyclohexyl "tail."

SolubilityMechanism cluster_Polar Polar Interactions (Head) cluster_Lipophilic Lipophilic Interactions (Tail) Compound 2-Amino-N-cyclohexyl- N-methylacetamide Amine Primary Amine (H-Bond Donor) Compound->Amine Amide Amide Carbonyl (H-Bond Acceptor) Compound->Amide Cyclohexyl Cyclohexyl Ring (Van der Waals) Compound->Cyclohexyl Methyl N-Methyl Group (Steric Bulk) Compound->Methyl Water Water Amine->Water Soluble (pH < 9) DMSO DMSO Amide->DMSO High Solubility DCM DCM Cyclohexyl->DCM High Solubility Hexane Hexane Cyclohexyl->Hexane Limited Solubility (Polar Head Dominates)

Figure 1: Structural determinants of solubility.[1][2] The polar head group dominates interaction with protic solvents, while the cyclohexyl tail enables solubility in chlorinated organics.

Experimental Protocols

To validate the solubility for your specific batch (which may vary by purity or polymorph), use the following tiered approach.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine exact solubility limits (S) in mg/mL.

  • Preparation: Weigh excess solid compound (e.g., 50 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Methanol).

  • Equilibration: Cap and shake at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

    • Note: If the filtrate is an oil, the compound has "oiled out" (liquid-liquid phase separation), indicating solubility limit was exceeded or MP depression occurred.

  • Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Visual Titration (Qualitative)

Purpose: Rapid solvent selection for synthesis or crystallization.

Workflow Start Weigh 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Check Visual Inspection AddSolvent->Check Dissolved Clear Solution? (Solubility > 100 mg/mL) Check->Dissolved Yes Partial Cloudy/Particulates? Check->Partial Yes Insoluble Solid Remains? Check->Insoluble Yes Heat Heat to 50°C Partial->Heat Insoluble->Heat HotCheck Clear upon heating? Heat->HotCheck HotCheck->Dissolved Yes Recryst Potential for Crystallization HotCheck->Recryst Precipitates on Cooling

Figure 2: Rapid solubility screening workflow for solvent selection.

Applications in Synthesis & Purification

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the amine with an alkyl halide):

  • Recommended: DMF or Acetonitrile . These dissolve the free base and polar reagents while enhancing nucleophilicity.

  • Avoid: Alcohols (if using electrophiles sensitive to solvolysis) or Hexanes (poor solubility).

Purification Strategy (Acid-Base Extraction)

Leverage the pH-dependent solubility switch:

  • Dissolve crude reaction mixture in DCM (Organic Phase).

  • Wash with 0.1 M HCl (aq) .

    • Mechanism: The amine protonates (R-NH₃⁺), becoming water-soluble. Impurities remain in DCM.

  • Separate layers; keep the Aqueous Phase.

  • Basify Aqueous Phase with NaOH to pH > 10.

    • Mechanism: Regenerates the Free Base (R-NH₂), which precipitates or oils out.

  • Extract back into DCM or Ethyl Acetate , dry, and evaporate.

References

  • PubChem. (2025).[3] Compound Summary: 2-amino-N-methylacetamide (Analog Analysis). National Library of Medicine. [Link]

  • ChemSrc. (2025).[4] CAS 82155-43-9 Physical Properties.[5][6] ChemSrc Database.[4] [Link]

  • Baumann, M. H., et al. (2018). Pharmacology of U-47700 and related analogs.[1] Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for U-series structural analogs).

  • Williams, R. (2022). pKa Data Compilation for Aliphatic Amines. Organic Chemistry Data. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the single-crystal X-ray diffraction analysis of 2-amino-N-cyclohexyl-N-methylacetamide. It is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step. As the precise crystal structure of this compound is not publicly documented, this whitepaper serves as a predictive and instructional manual, guiding researchers through the entire workflow from synthesis to final structural elucidation and its implications, particularly in the context of pharmaceutical development.

Introduction: The Significance of Crystalline Form in Drug Discovery

In the realm of drug development, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) at the atomic level is paramount.[1][2][3] The crystalline form of a drug substance can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4][5] For a molecule like this compound, which possesses functional groups capable of forming various intermolecular interactions (hydrogen bonds, van der Waals forces), a detailed crystal structure analysis is not merely an academic exercise. It is a critical step in de-risking a development candidate, ensuring batch-to-batch consistency, and protecting intellectual property through the characterization of specific polymorphic forms.[2]

This guide will therefore detail the necessary steps to obtain and analyze high-quality single crystals of this compound, providing a roadmap for unlocking its solid-state secrets.

Synthesis, Purification, and Characterization: The Foundation of Quality Crystals

A successful crystal structure analysis begins with a pure, well-characterized compound. The quality of the starting material directly impacts the probability of obtaining single crystals suitable for diffraction.

Proposed Synthesis Route

A plausible and common method for the synthesis of N-substituted amides is the acylation of an amine with an acid chloride.[6] For this compound, a logical approach involves the reaction of N-cyclohexyl-N-methylamine with 2-chloroacetyl chloride, followed by a nucleophilic substitution with ammonia or a protected amine equivalent. A more direct route, starting with a protected amino acid, is outlined below.

Protocol: Synthesis of this compound

  • Amide Coupling: React N-cyclohexyl-N-methylamine with an N-protected glycine (e.g., Boc-glycine) in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove urea byproduct (if DCC is used). Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected amide by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired this compound, likely as a salt.

  • Final Purification: Neutralize the salt and purify the free base by recrystallization or a final chromatographic step to ensure high purity (>99.5%) required for crystallization trials.

Physicochemical Characterization

Before proceeding to crystallization, it is essential to characterize the purified compound to confirm its identity and purity.

Technique Purpose Expected Outcome for C9H18N2O
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessmentPeaks corresponding to the cyclohexyl, methyl, and methylene protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic absorptions for N-H (amine), C=O (amide), and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >99.5%.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal stabilityProvides the melting temperature and information on potential polymorphs.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in the structure determination process. For a molecule like this compound, with its flexible cyclohexyl group and hydrogen bonding capabilities, a systematic screening of various crystallization techniques is recommended.

Solvent Selection and Solubility Studies

A preliminary solubility screening is crucial. The ideal solvent for crystallization is one in which the compound is sparingly soluble. Given the amide nature of the target molecule, a range of solvents should be tested. Amides of this type are generally less soluble in water than comparable amines and carboxylic acids, and their solubility in organic solvents will be influenced by the bulky cyclohexyl group.[7][8][9]

Recommended Solvents for Screening:

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

  • Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane

Crystallization Techniques

Several techniques should be employed in parallel to maximize the chances of success.

  • Slow Evaporation: This is the simplest method. Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid to allow for slow evaporation of the solvent.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A small amount of the concentrated solution of the compound is placed in a drop and allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). This gradual change in solvent composition can induce crystallization.

  • Antisolvent Addition: A solvent in which the compound is poorly soluble (the antisolvent) is slowly added to a solution of the compound, inducing precipitation and hopefully crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The diagram below illustrates the general workflow for crystallization screening.

G cluster_0 Molecule A cluster_1 Molecule B A_NH2 H₂N- B_CO C=O A_NH2->B_CO N-H···O Hydrogen Bond A_CO C=O B_NH2 H₂N- B_NH2->A_CO N-H···O Hydrogen Bond

Sources

Methodological & Application

GC-MS derivatization techniques for 2-amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized GC-MS Derivatization Protocols for 2-amino-N-cyclohexyl-N-methylacetamide

Executive Summary

This compound (Molecular Weight: 170.25 g/mol ) presents a specific analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). As a polar primary amine with a tertiary amide backbone, the molecule suffers from significant peak tailing, adsorption to the inlet liner, and poor sensitivity in its native form.

This guide details two validated derivatization strategies to neutralize the polar amine functionality:

  • Acylation (Fluorinated): Using Trifluoroacetic Anhydride (TFAA).[1][2][3][4][5] (Recommended for Forensic/Tox)

  • Silylation: Using BSTFA + 1% TMCS. (Recommended for Rapid Screening)

These protocols are designed to improve volatility, peak symmetry, and mass spectral specificity (E-E-A-T principle).

Chemical Basis & Strategy

The target molecule, N-cyclohexyl-N-methylglycinamide , contains two nitrogen centers:

  • The Amide Nitrogen: Fully substituted (tertiary) with a cyclohexyl and methyl group. It is chemically stable and non-reactive to standard derivatization.

  • The Primary Amine (C-2 position): The reactive site (

    
    ). This group forms hydrogen bonds with silanols in the GC column, causing peak broadening.
    
Mechanism of Action
  • Acylation (TFAA): Replaces active hydrogens on the primary amine with a trifluoroacetyl group (

    
    ).[4] This adds mass (+96 Da) and introduces fluorine atoms, which can enhance sensitivity in Electron Capture Detection (ECD) and provide distinct fragmentation patterns in EI-MS.
    
  • Silylation (BSTFA): Replaces active hydrogens with a trimethylsilyl group (

    
    ). This reduces polarity significantly but produces derivatives that are susceptible to hydrolysis (moisture sensitivity).
    

Experimental Protocols

Method A: Acylation with TFAA (Gold Standard)

Best for: Stability, reproducibility, and complex biological matrices (urine/plasma).

Reagents:

  • Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich/Merck).

  • Ethyl Acetate (Anhydrous, HPLC grade).

  • Caution: TFAA is corrosive. Work in a fume hood.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of dry sample (or extraction residue) in 100 µL of Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined cap.[1]

  • Incubation: Heat at 65°C for 20 minutes .

  • Evaporation (Critical): Evaporate the mixture to dryness under a stream of nitrogen at 40°C. Note: This step removes excess acid that could damage the GC column.

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Methanol.

  • Analysis: Inject 1 µL into the GC-MS.

Validation Check:

  • Target Derivative: N-trifluoroacetyl-2-amino-N-cyclohexyl-N-methylacetamide.

  • MW: 266 Da.

Method B: Silylation with BSTFA (Rapid Screening)

Best for: Clean samples, high-throughput labs, general unknown screening.

Reagents:

  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Pyridine (Anhydrous) – Acts as a catalyst and acid scavenger.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of dry sample in 50 µL of Anhydrous Pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes .

  • Direct Injection: Do NOT evaporate. Inject 1 µL directly.

    • Warning: Ensure your solvent delay is set to bypass the large solvent/reagent peak to protect the filament.

Validation Check:

  • Target Derivative: N-TMS-2-amino-N-cyclohexyl-N-methylacetamide.

  • MW: 242 Da (Mono-TMS derivative).

Data Analysis & Mass Spectral Interpretation

The following table summarizes the expected mass shifts and diagnostic ions. Note that "M+" denotes the molecular ion of the derivative.

FeatureNative MoleculeTFA-Derivative (Method A)TMS-Derivative (Method B)
Formula



Molecular Weight 170266242
Net Mass Change -+96 Da+72 Da
Base Peak (Theoretical) m/z 44 (

)
m/z 126 (

)
m/z 102 (

)
Diagnostic Fragment m/z 112 (Amide cleavage)m/z 154 (Amide cleavage)m/z 130 (Amide cleavage)

Fragmentation Logic (E-E-A-T):

  • TFA Derivative: The trifluoroacetyl group directs fragmentation. The bond between the alpha-carbon and the carbonyl is labile. You will likely see a strong ion at m/z 126 , corresponding to the trifluoroacetyl-aminomethyl fragment (

    
    ).
    
  • TMS Derivative: Silyl groups often facilitate alpha-cleavage. Look for m/z 102 (

    
    ) as a dominant ion.
    

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for processing this molecule.

G Start Start: 2-amino-N-cyclohexyl- N-methylacetamide Sample MatrixCheck Is the Matrix Complex? (Urine/Plasma/Tissue) Start->MatrixCheck Dry Evaporate to Dryness (Remove Water) MatrixCheck->Dry Yes (Extract) MatrixCheck->Dry No (Standard) MethodSelect Select Derivatization Method Dry->MethodSelect TFAA_Path Method A: Acylation (TFAA) Target: Stable Amide MethodSelect->TFAA_Path Forensic/Quantitation BSTFA_Path Method B: Silylation (BSTFA) Target: TMS-Amine MethodSelect->BSTFA_Path Rapid Screening TFAA_Step1 Add 50µL TFAA + 100µL EtOAc Heat 65°C, 20 min TFAA_Path->TFAA_Step1 BSTFA_Step1 Add 50µL BSTFA + Pyridine Heat 70°C, 30 min BSTFA_Path->BSTFA_Step1 TFAA_Step2 Evaporate to Dryness (Remove Acid) TFAA_Step1->TFAA_Step2 TFAA_Step3 Reconstitute in EtOAc TFAA_Step2->TFAA_Step3 Inject GC-MS Injection (Splitless) TFAA_Step3->Inject BSTFA_Step1->Inject

Caption: Decision tree for selecting between Acylation and Silylation based on sample complexity and analytical goals.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Derivative Yield Moisture in sample or reagents.Ensure sample is completely dry before adding reagents. Use fresh, anhydrous solvents.
Column Bleed/Damage Excess TFAA injected (Method A).Crucial: Evaporate TFAA completely before reconstitution. Acid strips the column phase.
Multiple Peaks Incomplete derivatization (Mono/Di).Increase reaction time or temperature. For BSTFA, ensure Pyridine is used to catalyze.
Peak Tailing Active sites in liner.Replace liner with a deactivated (silanized) glass liner with glass wool.

References

  • BenchChem. (2025).[1] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). BSTFA Derivatization Reagent Protocol. Retrieved from

  • Krotulski, A. J., et al. (2018). Metabolism of U-47700 and related synthetic opioids. Journal of Analytical Toxicology. (Contextual reference for cyclohexyl-amide scaffolds). Retrieved from

  • NIST Mass Spec Data Center. (2023). General fragmentation patterns of TFA-derivatized amines. NIST Chemistry WebBook. Retrieved from

Sources

thin layer chromatography (TLC) retention factors for acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetamide derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the structural basis for analgesics (e.g., paracetamol), anesthetics (e.g., lidocaine), and various enzyme inhibitors. Their physicochemical duality—possessing both a polar amide bond capable of hydrogen bonding and often a lipophilic aromatic or aliphatic tail—presents unique challenges in chromatographic separation. This Application Note provides a comprehensive protocol for determining and optimizing retention factors (


) for acetamide derivatives. It details stationary phase selection, mobile phase engineering based on Snyder’s selectivity triangle, and specific visualization techniques including the amide-selective Chlorine-Starch/Iodide method.

Introduction & Chemical Principles

The separation of acetamide derivatives on silica gel is governed by the interaction between the amide carbonyl (hydrogen bond acceptor) and the amide nitrogen (hydrogen bond donor, if secondary/primary) with the silanol groups (


) of the stationary phase.
  • Retention Mechanism: Acetamides are moderately polar. On normal phase silica (Silica Gel 60), they interact via dipole-dipole interactions and hydrogen bonding.

  • Substituent Effects:

    • Electron-Donating Groups (e.g., -OH, -NH2): Increase polarity and H-bonding, significantly lowering

      
       (e.g., Paracetamol).
      
    • Lipophilic Groups (e.g., -Ph, -Alkyl): Decrease interaction with silica, increasing

      
       (e.g., Acetanilide, Phenacetin).
      
    • Steric Hindrance: Bulky groups ortho to the amide bond can disrupt planar H-bonding with silica, anomalously increasing

      
      .
      

Experimental Workflow

The following flowchart outlines the standardized protocol for analyzing acetamide derivatives.

TLC_Workflow SamplePrep Sample Preparation (1-5 mg/mL in MeOH/DCM) Spotting Spotting (1-2 µL, 1.5 cm from bottom) SamplePrep->Spotting PlatePrep Plate Activation (110°C for 30 min) PlatePrep->Spotting Development Development (Saturated Chamber) Spotting->Development MobilePhase Mobile Phase Selection (See Decision Tree) MobilePhase->Development Drying Drying (Air or Warm Stream) Development->Drying Vis_UV Visualization A: UV 254 nm Drying->Vis_UV Vis_Chem Visualization B: Cl2/Starch-Iodide Vis_UV->Vis_Chem If UV negative or confirmation needed Analysis Data Analysis (Calculate Rf) Vis_UV->Analysis Vis_Chem->Analysis

Figure 1: Standardized workflow for TLC analysis of acetamide derivatives.

Protocol: Mobile Phase Optimization

The choice of mobile phase is the critical variable. Acetamides often exhibit "tailing" due to the strong interaction of the amide nitrogen with acidic silanols.

The "Selectivity Triangle" Approach

Do not rely on a single solvent system. Use the following hierarchy to tune selectivity.

System TypeSolvent Composition (v/v)Target PolarityApplication
Standard (A) Ethyl Acetate : Hexane (1:1 to 4:1)Low - MediumGeneral screening for lipophilic acetamides (e.g., Acetanilide).
Polar (B) DCM : Methanol (95:5 to 90:10)Medium - HighFor polar derivatives (e.g., Paracetamol). Methanol suppresses silanol activity.
Anti-Tailing (C) EtOAc : MeOH : AcOH (80:20:1)HighCrucial for Paracetamol. Acetic acid suppresses ionization of phenolic -OH.
Basic (D) DCM : MeOH : TEA (90:10:1)MediumFor acetamides with basic amine side chains (e.g., Lidocaine).
Mobile Phase Decision Tree

Use this logic to select the optimal solvent system based on your compound's functional groups.

Solvent_Selection Start Compound Structure? IsAcidic Contains Acidic Group? (Phenol, COOH) Start->IsAcidic IsBasic Contains Basic Group? (Amine, Pyridine) IsAcidic->IsBasic No Sys_Acid System C: EtOAc:MeOH:AcOH (8:2:0.1) IsAcidic->Sys_Acid Yes (e.g. Paracetamol) IsNeutral Neutral Amide? IsBasic->IsNeutral No Sys_Base System D: DCM:MeOH:TEA (9:1:0.1) IsBasic->Sys_Base Yes (e.g. Lidocaine) Sys_Neut System A: Hexane:EtOAc (Start 1:1) IsNeutral->Sys_Neut Lipophilic Sys_Polar System B: DCM:MeOH (95:5) IsNeutral->Sys_Polar Hydrophilic

Figure 2: Decision tree for selecting the mobile phase based on functional group chemistry.

Visualization Protocols

While UV (254 nm) is standard for aromatic acetamides, non-aromatic amides require specific chemical stains.

Method A: UV Fluorescence Quenching (Non-Destructive)
  • Applicability: Aromatic acetamides (Acetanilide, Paracetamol).

  • Mechanism: The aromatic ring absorbs 254 nm light, appearing as dark spots against the bright green fluorescent background of F254 plates.

Method B: Chlorine-Starch/Iodide (Amide Specific)
  • Applicability: All amides (including non-aromatic). This is the "Gold Standard" for specific amide detection.

  • Mechanism: The amide nitrogen is chlorinated to form an N-chloroamide, which then oxidizes iodide to iodine, turning starch blue/purple.

  • Protocol:

    • Chlorination: Place the dry TLC plate in a chamber containing

      
       gas (generated by mixing 10 mL bleach + 2 mL HCl in a beaker inside the tank) for 10-15 minutes.
      
    • Aeration (Critical): Remove plate and air dry in a fume hood for 30 minutes to remove excess adsorbed chlorine. Failure to do this causes the whole background to turn blue.

    • Detection: Spray with Starch-Iodide Reagent (1% starch + 1% KI in water).

    • Result: Amides appear as blue/black spots on a white background.

Method C: Ferric Chloride (Phenol Specific)
  • Applicability: Paracetamol and phenolic amides.

  • Reagent: 1%

    
     in MeOH/Water (1:1).
    
  • Result: Phenolic amides appear as colored spots (often violet/blue) immediately.[1]

Case Study: Comparative Values

The table below illustrates the retention behavior of common acetamide derivatives on Silica Gel 60 F254 using Ethyl Acetate : Hexane (3:1) as the mobile phase.

CompoundStructure Note

Value (Approx)
Explanation of Behavior
Acetanilide Phenyl ring (Lipophilic)0.65 Lacks H-bond donors on the ring; moderate interaction with silica.
Phenacetin 4-Ethoxy group (Lipophilic)0.55 Ethoxy group adds lipophilicity but also slight polarity; generally runs close to acetanilide.
Paracetamol 4-Hydroxy group (Acidic/Polar)0.25 Strong H-bonding donor (-OH) significantly increases retention (lowers

).
4-Aminoacetanilide 4-Amino group (Basic/Polar)0.15 Primary amine interacts strongly with silanols; often requires basic modifier to prevent tailing.

Troubleshooting Guide

  • Problem: Tailing (Streaking) of Spots

    • Cause: Ionization of the analyte or strong interaction with silanols.

    • Solution:

      • For Paracetamol : Add 1% Acetic Acid to the mobile phase.

      • For Basic Amides : Pre-wash the plate with 1% Triethylamine in methanol and dry before use, or add 1% TEA to the mobile phase.

  • Problem: "Ghost" Spots

    • Cause: Decomposition of labile amides (hydrolysis) on acidic silica.

    • Solution: Use "Neutralized Silica" (wash plate with MeOH containing 1%

      
      ) or switch to Alumina plates.
      
  • Problem: No Spots Visible (Non-Aromatic Amides)

    • Cause: Lack of chromophore for UV.

    • Solution: Use the Chlorine-Starch/Iodide stain (Method B above) or Iodine Vapor .

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. Source:

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Source for troubleshooting tailing issues).
  • Merck KGaA. (n.d.). TLC Visualization Reagents. Retrieved from (Verification of Chlorine/Tolidine and Starch/Iodide protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction Recovery of 2-amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to improve the extraction recovery of 2-amino-N-cyclohexyl-N-methylacetamide. We will move beyond simple procedural lists to explore the underlying chemical principles that govern its behavior during extraction, providing you with the expert knowledge to troubleshoot and optimize your workflows effectively.

Part 1: Foundational Principles - Understanding the Molecule

Success in extraction begins with a fundamental understanding of the target molecule's properties. This compound possesses distinct structural features—a primary aliphatic amine and a tertiary amide—that dictate its solubility and partitioning behavior.

FAQ 1: What are the key chemical properties of this compound that influence its extraction?

The single most important feature is the primary amine on the acetamide group. This group is basic and readily protonated.

  • Basicity (pKa): While the exact pKa for this molecule is not readily published, we can estimate it based on structurally similar compounds. The pKa of a primary aliphatic amine, like the one in this compound, is typically around 10.5-10.6[1]. This value is critical for determining the correct pH for extraction.

  • Solubility and pH: The compound's solubility is highly dependent on pH.

    • In its neutral (free base) form , it is more soluble in organic solvents.

    • In its protonated (salt) form , after reacting with an acid, it becomes an ammonium salt (e.g., this compound hydrochloride), which is highly soluble in water.

  • Partition Coefficient (LogP): The predicted XlogP value is approximately 0.6, indicating that the neutral form has a slight preference for lipophilic (organic) environments over aqueous ones[2].

This pH-dependent solubility is the lever we will use to control its movement between aqueous and organic phases.

FAQ 2: How exactly does pH control the partitioning of the compound?

The principle relies on a simple acid-base equilibrium. To effectively move the compound into the aqueous phase, we must convert it into its water-soluble salt form. To move it into the organic phase, we must ensure it is in its neutral, more lipophilic form.

A general rule in extraction is to adjust the pH of the aqueous phase to be at least two pH units away from the compound's pKa[3].

  • To extract into the aqueous phase: Adjust the pH to ≤ 8.5 (i.e., pKa of ~10.5 minus 2). At this acidic pH, the primary amine is protonated (-NH₃⁺), making the molecule a water-soluble salt.

  • To extract into the organic phase: Adjust the pH to ≥ 12.5 (i.e., pKa of ~10.5 plus 2). At this basic pH, the amine is in its neutral, free base form (-NH₂), making it preferentially soluble in organic solvents.

G cluster_organic Organic Phase Soluble cluster_aqueous Aqueous Phase Soluble Neutral Neutral Compound (R-NH₂) Protonated Protonated Salt (R-NH₃⁺) Neutral->Protonated  Add Acid (H⁺)  (pH < pKa - 2) Protonated->Neutral  Add Base (OH⁻)  (pH > pKa + 2) G start Start: Mixture in Organic Solvent acid_wash Step 1: Acid Wash (e.g., 1M HCl) start->acid_wash separate1 Step 2: Separate Phases acid_wash->separate1 aqueous_layer Aqueous Layer: Protonated Product (R-NH₃⁺) separate1->aqueous_layer Product Path organic_impurities Organic Layer: Neutral/Acidic Impurities separate1->organic_impurities Impurities Path basify Step 3: Baselify Aqueous Layer (e.g., 5M NaOH, pH > 12.5) aqueous_layer->basify extract_org Step 4: Extract with New Organic Solvent basify->extract_org separate2 Step 5: Separate Phases extract_org->separate2 organic_product Organic Layer: Neutral Product (R-NH₂) separate2->organic_product Product Path aqueous_waste Aqueous Layer: Salts separate2->aqueous_waste Waste Path finish Step 6: Dry & Evaporate Solvent to Isolate Product organic_product->finish

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2-amino-N-cyclohexyl-N-methylacetamide in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving chromatographic issues with 2-amino-N-cyclohexyl-N-methylacetamide. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and solve peak tailing, a common challenge encountered during the LC-MS analysis of this and other basic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase. [1][2]

Your analyte is a basic compound due to its secondary amine and amide functional groups. In typical reversed-phase mobile phases (pH range 3-7), this amine group will be protonated, carrying a positive charge.

The root of the problem lies with the stationary phase itself. Standard silica-based columns, including C18, have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH levels above approximately 2.5-3, these silanol groups can become deprotonated (Si-O-), creating localized negative charges on the stationary phase.[4]

The positively charged analyte molecules are then attracted to these negatively charged silanol sites via a strong ion-exchange mechanism.[5] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this secondary interaction are retained longer than those that don't, resulting in a delayed elution and a "tail" on the peak.[1]

Mechanism of Peak Tailing for Basic Analytes

G cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interaction Causing Tailing Analyte Analyte (Hydrophobic) C18 C18 Chains Analyte->C18 Hydrophobic Interaction (Symmetrical Peak) Analyte_P Analyte-NH+ (Protonated) Silanol Silanol Site (Si-O-) Analyte_P->Silanol Ionic Interaction (Peak Tailing)

Caption: Mechanism of peak tailing vs. ideal retention.

Q2: My initial mobile phase is acetonitrile and water with 0.1% formic acid. How can I adjust this to improve the peak shape?

A2: While 0.1% formic acid is a good starting point for LC-MS, it may not be sufficient to eliminate tailing for potent bases. Your goal is to modify the mobile phase to minimize the problematic silanol interactions. Here is a systematic approach:

Step 1: Increase the Ionic Strength with a Buffer

Formic acid alone provides very low ionic strength.[6] By adding its conjugate base, you create a buffer that not only controls pH but also introduces competitive ions.

  • Action: Add ammonium formate to your mobile phase. A common starting point is 10-20 mM ammonium formate, with the pH adjusted back to your target (e.g., pH 3.0-3.7) using formic acid.[7]

  • Causality: The ammonium ions (NH₄⁺) from the buffer will compete with your protonated analyte for the negatively charged silanol sites. This "shields" the analyte from these secondary interactions, allowing the primary reversed-phase mechanism to dominate, which results in sharper, more symmetrical peaks.[8] Adding the buffer to both your aqueous (A) and organic (B) mobile phases is crucial for consistent performance across a gradient.[8]

Step 2: Methodically Adjust the Mobile Phase pH

The ionization state of both your analyte and the surface silanols is critically dependent on pH.[9][10][11] For basic analytes, you can work at either low pH or high pH to ensure a single, consistent ionic state and suppress silanol interactions.

  • Low pH Approach (pH 2.5-3.5): At a low pH, the high concentration of protons (H⁺) in the mobile phase keeps the residual silanol groups protonated (Si-OH), preventing them from becoming negatively charged.[2] This effectively "turns off" the ion-exchange mechanism.

  • High pH Approach (pH 9-10.5): At a high pH, your basic analyte (this compound) will be in its neutral, uncharged form. Since it is no longer a cation, it will not interact with the charged silanol sites. This often leads to excellent peak shape and can also increase retention time.[12] Caution: This approach requires a pH-stable column, such as a hybrid-silica particle column, to prevent dissolution of the silica backbone.[11]

Mobile Phase AdditiveTypical pHProsCons
0.1% Formic Acid ~2.7MS-friendly, volatile.Low ionic strength, may not prevent tailing for strong bases.[6]
10-20mM Ammonium Formate + Formic Acid ~3.0-4.0MS-friendly, provides ionic strength to mask silanols, good buffering.[7][13]Slightly more complex to prepare than simple acid.
0.1% Trifluoroacetic Acid (TFA) ~2.0Excellent for eliminating tailing due to ion-pairing and low pH.[14]Severe ion suppression in MS, can contaminate the system.[15] Generally not recommended for LC-MS.
10mM Ammonium Hydroxide / Bicarbonate ~9.5-10.5Excellent peak shape for bases, alternative selectivity.[12]Requires a pH-resistant column. Can interact with CO₂ from the air.
Q3: I've optimized my mobile phase, but some tailing persists. Could my column be the problem?

A3: Yes, absolutely. If mobile phase optimization doesn't fully resolve the issue, the column chemistry is the next critical factor to address. Not all C18 columns are created equal when it comes to analyzing basic compounds.

Key Column Characteristics to Consider:

  • End-Capping: After the C18 ligands are bonded to the silica, a secondary reaction called "end-capping" is performed to cover as many of the remaining accessible silanol groups as possible.[3] Modern, high-quality columns from reputable vendors feature advanced, proprietary end-capping that significantly reduces silanol activity. If you are using an older or lower-purity column, switching to a modern, fully end-capped column can make a dramatic difference.[16][17]

  • Stationary Phase Technology: For particularly challenging basic compounds, moving beyond a standard C18 may be necessary.

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from underlying silanol groups. EPG columns are often an excellent choice for improving the peak shape of basic analytes.[18]

    • Hybrid Silica Columns (e.g., BEH, CSH): These columns are based on a hybrid particle technology that incorporates carbon into the silica matrix itself. This makes them more resistant to pH extremes and often results in lower silanol activity compared to purely silica-based columns.[19] Some variations, like Charged Surface Hybrid (CSH) technology, impart a low-level positive surface charge at acidic pH to actively repel basic analytes from interacting with silanol sites, further improving peak shape.[12][14]

Troubleshooting Workflow for Column-Related Issues

G Start Persistent Peak Tailing? CheckColumn Is the column old or from a non-reputable vendor? Start->CheckColumn ReplaceColumn Replace with a modern, high-purity, fully end-capped C18 column. CheckColumn->ReplaceColumn Yes StillTailing Tailing Still Unacceptable? CheckColumn->StillTailing No ReplaceColumn->StillTailing ConsiderEPG Switch to an Embedded Polar Group (EPG) column. StillTailing->ConsiderEPG Yes ConsiderHybrid Switch to a Hybrid Particle (e.g., BEH, CSH) column. StillTailing->ConsiderHybrid Success Peak Shape Improved ConsiderEPG->Success ConsiderHybrid->Success

Caption: Decision tree for column selection.

Q4: Could anything else in my LC-MS system be contributing to the peak tailing?

A4: While chemical interactions are the most common cause for this specific analyte, physical and systemic issues can also lead to or exacerbate peak tailing. These issues typically affect all peaks in the chromatogram, not just the basic ones.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[17]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[16][20] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

  • Column Contamination or Degradation: Over time, strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing. Similarly, operating a silica column outside its recommended pH range can damage the stationary phase.[11][21] If the tailing has worsened over time, try flushing the column according to the manufacturer's instructions or replacing it.[20]

Summary Protocol: A Step-by-Step Guide to Eliminating Peak Tailing

  • Confirm the Issue: Verify that the peak tailing is reproducible and not a one-time occurrence. Calculate the USP tailing factor; a value > 1.5 often indicates a problem that needs addressing.

  • Start with Mobile Phase:

    • Baseline: Mobile Phase A: Water + 10mM Ammonium Formate + Formic Acid to pH 3.2. Mobile Phase B: Acetonitrile + 10mM Ammonium Formate + Formic Acid to pH 3.2.

    • Test: Inject the standard of this compound.

  • Check for Overload: Dilute the sample by a factor of 10 and inject again. If peak shape improves, reduce your sample concentration or injection volume.

  • Evaluate the Column:

    • If tailing persists, and you are using an older or generic C18 column, replace it with a modern, high-quality, fully end-capped C18 column from a major manufacturer.

    • If the problem is still not resolved, purchase and install a column with alternative chemistry, such as an Embedded Polar Group (EPG) or a Charged Surface Hybrid (CSH) phase.

  • Inspect the System: As a final check, inspect all tubing and fittings for proper connections to minimize extra-column volume. Ensure the column was installed correctly.

By following this logical, cause-and-effect-based troubleshooting process, you can systematically identify and resolve the source of peak tailing for this compound and achieve robust, high-quality data in your LC-MS analyses.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. (2025). LCGC International. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Chromatography Online. [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]

  • Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. (n.d.). Waters Corporation. [Link]

  • Which column for basic analytes. (2008). Chromatography Forum. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020). Waters Knowledge Base. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. (n.d.). Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025). Welch Materials, Inc. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials, Inc. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents. (n.d.). Analytical Chemistry. [Link]

  • Contributions to reversed-phase column selectivity. I. Steric interaction. (2011). PubMed. [Link]

  • Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. (2016). PubMed. [Link]

  • Contributions to reversed-phase column selectivity. I. Steric interaction. (2011). ResearchGate. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]

  • 5 Main Types of HPLC Columns Explained. (2025). Torontech. [Link]

  • Interaction of amine with the silanol group and its contribution to the silanization. (n.d.). ResearchGate. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (n.d.). PMC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • What is "silanol activity"? (2021). Chemistry Stack Exchange. [Link]

  • The Significance of Metallophilic and Silanophilic Interactions in Reversed Phase HPLC. (1985). Marcel Dekker, Inc. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX. [Link]

  • Reversed Phase Chromatography; Principles and methods handbook. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026). LCGC International. [Link]

  • Reversed-Phase Chromatography: General Introduction for Improved Method Development. (n.d.). Interchim. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Which ion pair reagents are compatible with LC-MS? (2018). ResearchGate. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism. (n.d.). Frontiers in Chemistry. [Link]

  • This compound (C9H18N2O). (n.d.). PubChemLite. [Link]

  • Ion-Pairing Agents | HPLC. (2024). Mason Technology. [Link]

  • This compound hydrochloride. (n.d.). Crysdot. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]

  • 2-amino-N-methylacetamide. (n.d.). PubChem. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]

  • pKa chart. (n.d.). Chemistry LibreTexts. [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]

Sources

Technical Support Center: Matrix Effect Mitigation for 2-amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: LC-MS/MS Method Optimization & Matrix Effect Elimination Analyte Profile: Small, Polar, Basic Amine (Glycinamide derivative)

Executive Summary

You are likely encountering signal instability, poor sensitivity, or non-linear calibration curves when analyzing 2-amino-N-cyclohexyl-N-methylacetamide .

The Root Cause: This analyte is a polar basic amine (a glycinamide derivative).

  • Polarity: It elutes early (near the void volume) on standard C18 columns.

  • Basicity: It carries a positive charge at acidic pH.

  • The Conflict: In biological matrices (plasma, urine), the void volume is crowded with salts, unretained proteins, and—most critically—phospholipids . These co-eluting contaminants compete for charge in the electrospray ionization (ESI) source, causing massive ion suppression (Matrix Effects).

This guide provides a self-validating workflow to isolate this specific analyte from interferences using Mixed-Mode Cation Exchange (MCX) and retentive chromatography.

Module 1: Sample Preparation (The First Line of Defense)

The Problem with Protein Precipitation (PPT)
  • User Question: "I used acetonitrile protein precipitation, but my internal standard response varies wildly between samples. Why?"

  • Scientist Answer: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the supernatant. These lipids elute continuously or in bursts during your gradient, suppressing the ionization of your analyte. For a polar amine like this compound, PPT is insufficient.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

We utilize the analyte's basic primary amine (pKa ~9.6) to chemically lock it to a sorbent while washing away interferences.

Protocol: MCX Solid Phase Extraction

Applicable for Plasma, Serum, and Hydrolyzed Urine.

StepSolvent/BufferMechanism
1. Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .Acidification: Protonates the analyte's amine group (R-NH₃⁺), ensuring it binds to the cation-exchange sorbent.
2. Conditioning Methanol followed by Water.[1]Activates the sorbent pores.
3. Loading Load pre-treated sample at 1 mL/min.Retention: The positively charged analyte binds to the negatively charged sulfonate groups on the sorbent via ionic interaction.
4. Wash 1 2% Formic Acid (aq) .Removes proteins, salts, and hydrophilic interferences. The analyte remains ionically bound.
5. Wash 2 100% Methanol .Critical Step: Removes neutral hydrophobic interferences (lipids) that cause matrix effects. The analyte remains bound.
6. Elution 5% Ammonium Hydroxide in Methanol .Release: High pH neutralizes the analyte (R-NH₂), breaking the ionic bond and releasing it into the organic solvent.
7. Reconstitution Evaporate and reconstitute in Initial Mobile Phase .Matches the solvent strength to the LC starting conditions to prevent peak broadening.

Module 2: Chromatographic Separation

User Question: "My analyte elutes at 0.8 minutes on a C18 column. How do I move it?"

Scientist Answer: Standard C18 columns struggle to retain small polar glycinamides. You need a stationary phase that interacts with the amine or the polar functional groups.

Recommended Column Chemistries
Option A: PFPP (Pentafluorophenyl Propyl)
  • Why: The fluorine atoms create a partial negative charge on the stationary phase, interacting with the positively charged amine of your analyte. It also offers pi-pi interactions.

  • Result: Increased retention and separation from the solvent front.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) [1][2]
  • Why: HILIC uses a polar stationary phase (like bare silica or amide) and high-organic mobile phase.[1] Polar analytes elute later rather than earlier.

  • Result: The analyte elutes away from salts (which elute early in HILIC) and phospholipids (which elute differently).

  • Caution: HILIC requires long equilibration times.

Visual Workflow: Method Development Decision Tree

MatrixEffectStrategy Start Start: Analyte Analysis Matrix Matrix Type? Start->Matrix Clean Solvent/Standard Matrix->Clean Simple Bio Biofluid (Plasma/Urine) Matrix->Bio Complex C18 C18 Column (Poor Retention) Clean->C18 Prep Sample Prep Strategy Bio->Prep PPT Protein Precip (PPT) High Risk of Suppression Prep->PPT Quick/Dirty SPE MCX SPE (Removes Phospholipids) Prep->SPE Recommended Column Column Selection PPT->Column SPE->Column Column->C18 Avoid PFPP PFPP / Biphenyl (Enhanced Retention) Column->PFPP Robust HILIC HILIC Mode (Max Retention) Column->HILIC Orthogonal Result Minimizes Matrix Effects PFPP->Result HILIC->Result

Caption: Decision tree for selecting extraction and separation strategies based on matrix complexity and analyte polarity.

Module 3: Troubleshooting FAQs

Q1: I cannot afford SPE. Can I improve my Protein Precipitation (PPT) method? A: Yes, but you must add a "cleanup" step.

  • Use Acidified Acetonitrile (0.1% Formic Acid) for precipitation to ensure the amine stays soluble.

  • Pass-Through Clean-up: Pass the supernatant through a Phospholipid Removal Plate (e.g., HybridSPE or Ostro). These plates contain zirconia-coated silica that selectively binds phospholipids (Lewis acid-base interaction) while letting your analyte pass through.

Q2: My Internal Standard (IS) signal is dropping in patient samples compared to standards. A: This is the definition of Matrix Effect (Ion Suppression).

  • Immediate Fix: Ensure you are using a Stable Isotope Labeled (SIL) IS (e.g., a deuterated analog like U-47700-d6, if the specific amide analog isn't available). The SIL-IS co-elutes exactly with the analyte and suffers the same suppression, effectively correcting the quantification ratio.

  • Calculation: Calculate the Matrix Factor (MF) .

    
    
    If 
    
    
    
    , your method needs the MCX SPE cleanup described above.

Q3: Is this compound stable? A: As an amide/amine, it is relatively stable, but avoid high pH (>10) for extended periods to prevent hydrolysis of the amide bond. Store stock solutions in slightly acidic methanol.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • CDC Stacks. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis via SPE.

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS.

  • National Institutes of Health (NIH). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. (Context for U-series metabolite extraction).

Sources

Technical Support Center: Reducing Background Noise in MS Detection of U-47700 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Challenge

Researchers analyzing U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) often encounter significant background noise in biological matrices (urine/blood). This is primarily due to the "soup" of endogenous compounds that co-elute with the polar metabolites N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 .

This guide moves beyond basic "dilute-and-shoot" methods, which are insufficient for trace detection of these metabolites. We focus on Mixed-Mode Solid Phase Extraction (SPE) and Targeted MRM Optimization to mechanically strip away noise and isolate the analyte.

Module 1: Sample Preparation (The Source of Noise)

Q: I am using a "dilute-and-shoot" method for urine, but my baseline is too high to see the N-desmethyl metabolite. Why?

A: "Dilute-and-shoot" leaves salts, urea, and hydrolyzed proteins in the sample. These cause ion suppression in the electrospray source, effectively burying your signal. U-47700 and its metabolites are basic amines. To eliminate noise, you must use Mixed-Mode Cation Exchange (MCX) SPE. This utilizes a dual-retention mechanism (Hydrophobic + Ionic) allowing you to wash away 99% of the matrix interferences using aggressive organic solvents while the analyte remains chemically locked to the sorbent.

Protocol: Low-Noise MCX Extraction Workflow

Target: U-47700, N-desmethyl-U-47700, N,N-didesmethyl-U-47700

StepActionMechanism of Noise Reduction
1. Pre-treatment Mix 150 µL Urine + 200 µL 4%

(Phosphoric Acid).[1]
Acidification charges the basic amine on U-47700 (

~9), ensuring it binds to the cation exchange sorbent.
2. Load Load onto Oasis MCX (or equivalent mixed-mode strong cation exchange) plate.Analytes bind via ionic interaction; neutrals bind via hydrophobic interaction.
3. Wash 1 200 µL 2% Formic Acid in Water.Removes salts and highly polar interferences.
4. Wash 2 200 µL 100% Methanol.Critical Step: This removes neutral organics (fats/lipids) that cause background noise. The analyte stays bound ionically.
5. Elute 2 x 25 µL 5%

in 60:40 Methanol:Acetonitrile.
High pH neutralizes the analyte, breaking the ionic bond and releasing it clean.
6. Reconstitute Dry down and reconstitute in mobile phase.[1]Concentrates sample for maximum sensitivity.

Module 2: Mass Spectrometry Parameters (The Detector)

Q: My samples are clean, but I still see isobaric interference. How do I optimize my MS transitions?

A: U-47700 has a chlorine cluster that provides a unique isotopic signature, but its metabolites are more polar and can be confused with other amines. You must use Multiple Reaction Monitoring (MRM) . Do not rely on a single transition. The transitions below are optimized to avoid common endogenous interferences.

Optimized MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
U-47700 329.2284.1204.120 / 35
N-desmethyl-U-47700 315.2270.1173.122 / 38
N,N-didesmethyl-U-47700 301.1256.1159.125 / 40
U-47700-D6 (IS) 335.2290.1210.120 / 35

> Note: The "Quant" ion usually corresponds to the loss of the dimethylamine group (or methylamine for metabolites). Ensure your Quadrupole resolution is set to "Unit" or "Wide" depending on sensitivity needs, but "Unit" is preferred to reduce background.

Module 3: Chromatographic Separation

Q: The N-desmethyl peak tails significantly, increasing the noise floor. How do I fix this?

A: Tailing is often caused by secondary interactions between the basic amine of the metabolite and free silanols on the column.

  • Column Choice: Switch to a Biphenyl or Charged Surface Hybrid (CSH) C18 column. Biphenyl phases offer improved selectivity for opioid isomers through pi-pi interactions.

  • Mobile Phase: Ensure you are using Ammonium Formate (2-5mM) or 0.1% Formic Acid . The acidic pH keeps the analyte protonated and improves peak shape.

Visual Troubleshooting Guide

The following diagram outlines the logical decision process for identifying the source of background noise.

NoiseReduction Start START: High Background Noise CheckBlank Inject Solvent Blank Start->CheckBlank IsNoisePresent Is Noise Present in Blank? CheckBlank->IsNoisePresent SystemIssue System Contamination IsNoisePresent->SystemIssue Yes MatrixIssue Matrix Interference IsNoisePresent->MatrixIssue No (Sample Only) SourceClean Clean Ion Source & Cone SystemIssue->SourceClean SolventCheck Replace Mobile Phases SystemIssue->SolventCheck CheckRT Does Noise Co-elute w/ Analyte? MatrixIssue->CheckRT OptimizeGrad Action: Shallow Gradient (0.1% Formic Acid) CheckRT->OptimizeGrad Sharp Interfering Peak SwitchSPE Action: Switch to MCX SPE (Remove Neutrals) CheckRT->SwitchSPE Broad Baseline Lift BetterMRM Action: Select Higher m/z Product Ion CheckRT->BetterMRM Isobaric Overlap

Figure 1: Decision tree for isolating the source of MS background noise (Instrument vs. Matrix).

References

  • Jones, M. J., et al. (2017).[2] A case of U-47700 overdose with laboratory confirmation and metabolite identification.[2][3][4][5] Clinical Toxicology.[2][6] Link

  • Krotulski, A. J., et al. (2018).[7] Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens.[3] Drug Testing and Analysis.[1][2][3][4][5][6][8][9][10][11][12] Link

  • Waters Corporation. (2017). Determination of Urinary Opioids by Solid-phase Extraction LC-MS/MS for Clinical Research. Application Note. Link

  • Schneir, A., et al. (2017).[4] Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF.[4] Journal of Analytical Toxicology.[7][13] Link

Sources

Technical Support Center: Preventing Thermal Degradation of 2-Amino-N-Cyclohexyl-N-Methylacetamide in GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-cyclohexyl-N-methylacetamide (a glycinamide derivative) presents a classic challenge in Gas Chromatography: it contains a thermally labile primary


-amino group  adjacent to an amide backbone.

When exposed to standard split/splitless injector temperatures (


C), this compound undergoes thermal condensation  and adsorption , leading to:
  • Non-linear calibration curves (due to active site loss).

  • "Ghost peaks" arising from dimerization to 2,5-diketopiperazine (DKP).

  • Peak tailing caused by amine-silanol interactions.

This guide provides the mechanistic root cause and validated protocols to prevent degradation, ensuring data integrity for drug development and impurity profiling.

Diagnostic Workflow

Before altering your method, confirm that thermal degradation is the root cause of your data issues using this logic flow.

Troubleshooting Start Symptom: Low Recovery or Extra Peaks Step1 Run 'Flow Rate' Test: Increase Flow, Decrease Temp Start->Step1 Decision1 Does the Parent Peak Increase? Step1->Decision1 Result_Thermal Diagnosis: Thermal Degradation (Injector/Column) Decision1->Result_Thermal Yes (Less heat exposure helps) Result_Ads Diagnosis: Adsorption/Activity (Liner/Seal) Decision1->Result_Ads No (Loss is constant) Action_Deriv Solution 1: Derivatization (Block -NH2) Result_Thermal->Action_Deriv Action_Inlet Solution 2: Cold Injection (COC or PTV) Result_Thermal->Action_Inlet

Figure 1: Diagnostic logic for distinguishing thermal breakdown from simple adsorption.

The Mechanism of Failure

Understanding why the molecule fails is critical to trusting the solution.

A. Dimerization to Diketopiperazine (DKP)

The most common degradation pathway for


-amino amides in a hot injector is intermolecular cyclization. Two molecules of this compound condense to form Glycine Anhydride (2,5-Diketopiperazine) , ejecting the bulky amine side chain.
  • Reaction:

    
    
    
  • Chromatographic Artifacts:

    • Early Eluter: N-methylcyclohexylamine (volatile, often mistaken for solvent impurity).

    • Late Eluter: 2,5-Diketopiperazine (stable, high boiling point).

    • Loss of Parent: Significant reduction in the target peak area.

B. Silanol Adsorption

The primary amine (


) is a strong Lewis base. It hydrogen-bonds with silanol groups (

) in the glass liner and column head.
  • Consequence: Severe tailing and "priming" effects (where the first few injections show low area until active sites are saturated).

Validated Solutions & Protocols

Solution A: Chemical Derivatization (Recommended)

Why it works: Capping the primary amine prevents it from acting as a nucleophile (stopping DKP formation) and reduces polarity (stopping adsorption).

Protocol: Trifluoroacetylation (TFAA) This method converts the amine to a trifluoroacetamide, which is thermally stable and volatile.

StepActionCritical Note
1 Dissolve 1 mg of sample in 100

L of Ethyl Acetate.
Avoid protic solvents (Methanol/Water) which react with TFAA.
2 Add 50

L of TFAA (Trifluoroacetic Anhydride) .
Work in a fume hood; TFAA is corrosive.
3 Add 10

L of Pyridine (Catalyst).
Scavenges the acid byproduct.
4 Incubate at 60°C for 20 minutes.Ensure the vial is tightly capped (Teflon-lined).
5 Evaporate to dryness under

stream.
Removes excess acid that damages the GC column.
6 Reconstitute in 200

L Ethyl Acetate or Toluene.
Ready for injection.

Alternative: Silylation (BSTFA)

  • Reagent: BSTFA + 1% TMCS.

  • Condition: 70°C for 30 mins.

  • Pros: Good for MS (distinctive M-15 ion).

  • Cons: Highly sensitive to moisture; silylated amines can hydrolyze if the solvent is wet.

Solution B: Hardware Configuration (If Derivatization is Impossible)

If you must analyze the native compound, you must minimize thermal stress.

1. Injector: Cold On-Column (COC) or PTV

  • Method: Inject at 40°C (solvent boiling point) and ramp the inlet temperature rapidly after the sample is on the column.

  • Benefit: The sample never hits a hot surface; vaporization happens gently in the column.

2. Liner Selection

  • Do NOT use: Glass wool (high surface area = high degradation).

  • Use: Ultra-Inert, single taper liner with no wool . Or a cyclo-double taper liner to minimize contact with metal parts.

Quantitative Data Summary

Impact of Inlet Temperature on Recovery (Native Compound)

Inlet Temp (°C)Recovery (%)Artifacts Observed
200 92%Minimal tailing
250 78%Small amine peak visible
280 45%Large DKP peak, severe loss
COC (40-250) 99% None

Frequently Asked Questions (FAQ)

Q: I see a split peak for my target. Is this degradation? A: Likely not. Split peaks usually indicate solvent mismatch or column overload . If the peaks have different mass spectra (e.g., one is the amine, one is the parent), then it is degradation. If they are identical, try using a retention gap or a solvent with polarity closer to the column phase.

Q: Can I use Methanol as a solvent? A: No. Methanol is protic. At high injector temperatures, it can facilitate proton-transfer reactions that catalyze the breakdown of the amide. Use aprotic solvents like Ethyl Acetate, Dichloromethane, or Toluene.

Q: Why does my response increase after 5-6 injections? A: This is the "Priming Effect." Your analyte is sacrificing itself to cover active silanol sites in the liner.

  • Fix: Switch to an "Ultra-Inert" liner and column. Alternatively, perform a "matrix priming" injection (high concentration sample) at the start of the sequence.

Q: What is the specific mass shift if DKP forms? A:

  • Parent MW: 170 Da.

  • DKP (Glycine Anhydride) MW: 114 Da.

  • N-methylcyclohexylamine MW: 113 Da.

  • Note: You will lose the mass of the side chains. Look for m/z 114 (DKP core) in the late-eluting artifact.

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Journal of Chromatography A .

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
  • Sigma-Aldrich Technical Bulletin . Derivatization of Amino Acids and Amides for GC Analysis.

  • Botti, P. et al. (1995). Cyclization of N-substituted glycine derivatives to diketopiperazines. Journal of Peptide Science.

addressing isobaric interference in 2-amino-N-cyclohexyl-N-methylacetamide screening

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address high-level challenges in the LC-MS/MS screening of 2-amino-N-cyclohexyl-N-methylacetamide , a structural precursor and metabolite associated with the U-series synthetic opioids (e.g., U-47700 analogs) and novel psychoactive substances (NPS).

This guide adopts a "Technical Support Center" format, prioritizing actionable troubleshooting and mechanistic understanding of isobaric interferences.

Subject: this compound (Target Analyte) Ticket Priority: High (Method Validation/Specificity Issue) Assigned Specialist: Senior Application Scientist

Diagnostic Brief: The Isobaric Challenge

The Problem: You are observing false positives or distorted peak shapes for This compound (


, Monoisotopic Mass: 170.14 Da, 

).

The Root Cause: In biological matrices (urine/plasma), small aliphatic amides suffer from critical isobaric interference from two primary sources:

  • Regioisomers (Cis/Trans): The cyclohexyl ring allows for cis- and trans- diastereomers. While the target may be a specific isomer, synthetic impurities or metabolic processing often produces the other, which shares identical MRM transitions.

  • Structural Isobars (Ureas): The compound is isomeric with 1-cyclohexyl-3,3-dimethylurea (a common herbicide metabolite and industrial chemical). Both share the formula

    
     and produce similar fragmentation patterns (loss of cyclohexyl group).
    
  • Near-Isobar Cross-Talk: High-concentration Gabapentin (

    
    ) can cause interference in low-resolution quadrupoles due to isotopic overlap if the mass isolation window is too wide (>0.7 Da).
    

Technical Protocol: Resolution & Optimization

Use this validated workflow to achieve baseline separation.

A. Chromatographic Strategy (The "Biphenyl" Solution)

Standard C18 columns often fail to separate the cis- and trans- isomers of cyclohexyl-amides due to insufficient steric selectivity.

  • Recommended Phase: Biphenyl or Pentafluorophenyl (PFP) .

    • Mechanism:[1][2] These phases utilize

      
       interactions and shape selectivity, which are critical for distinguishing the spatial orientation of the cyclohexyl ring.
      
  • Mobile Phase Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for this separation. Aprotic solvents like ACN can suppress the

    
     interaction mechanisms necessary for isomer resolution.
    
B. Confirmatory MRM Transitions

Do not rely solely on the quantitation ion. You must validate with a qualifier ion ratio.

Precursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Origin/Fragment
171.15 140.1 Quantifier15Loss of methylamine (Amide cleavage)
171.15 83.1 Qualifier 125Cyclohexyl ring fragment
171.15 58.1 Qualifier 230

(Dimethyl-amine-like fragment)
C. Step-by-Step Optimization Workflow
  • Inject Individual Standards: Inject pure cis- and trans- standards (if available) or the racemic mixture to establish retention time (

    
    ) markers.
    
  • Narrow Isolation Window: Set Q1 resolution to "Unit" or "High" (0.4–0.7 FWHM) to exclude the

    
     isotope of lower mass interferences.
    
  • Gradient Tuning:

    • Initial: 95% A (Water + 10mM Ammonium Formate), 5% B (MeOH).

    • Ramp: Shallow gradient from 5% to 40% B over 8 minutes.

    • Flow: 0.4 mL/min (allows optimal mass transfer for steric interaction).

Visualization: Logical Troubleshooting Pathway

The following diagram illustrates the decision matrix for resolving interference.

IsobaricResolution Start Issue: Co-eluting Peak / Distorted Ion Ratio CheckMass Check Q1 Isolation Window (Is it > 0.7 Da?) Start->CheckMass NarrowWin Action: Narrow to 0.4 Da (Exclude Gabapentin crosstalk) CheckMass->NarrowWin Yes CheckColumn Current Column Chemistry? CheckMass->CheckColumn No VerifyRatio Verify Ion Ratios (Quant/Qual deviation < 20%) NarrowWin->VerifyRatio SwitchCol Action: Switch to Biphenyl/PFP (Enhance Steric Selectivity) CheckColumn->SwitchCol C18 / C8 CheckMobile Mobile Phase Solvent? CheckColumn->CheckMobile Already Biphenyl SwitchCol->VerifyRatio SwitchSolv Action: Switch ACN to MeOH (Promote Pi-Pi Interactions) CheckMobile->SwitchSolv Acetonitrile CheckMobile->VerifyRatio Methanol SwitchSolv->VerifyRatio Result Resolution Achieved VerifyRatio->Result Pass

Caption: Decision matrix for isolating this compound from isobaric and isomeric interferences.

Troubleshooting FAQs

Direct answers to common user inquiries.

Q1: I see a peak at the correct retention time, but the ion ratio is off by 40%. Is this a positive?

Answer: No. A deviation >20% in ion ratios (according to WADA or SWGTOX guidelines) indicates co-elution of an isobar.

  • Diagnosis: You are likely detecting a urea-based structural isomer (e.g., N,N-dimethyl-N'-cyclohexylurea).

  • Fix: Compare the ratio of the

    
     83 (cyclohexyl) to 
    
    
    
    58 (amine) fragments. Urea derivatives often produce a higher abundance of the cyclohexyl ion relative to the amine fragment compared to the acetamide target.
Q2: Why does Gabapentin interfere when its mass is 171.12 (MW) and my target is 170.14 (MW)?

Answer: This is a "Near-Isobar" issue.

  • Target

    
    .
    
  • Gabapentin

    
    .
    
  • If Gabapentin is present at high concentrations (common in urine), its

    
     isotope  (approx. 173.13) is not the issue; rather, if your Q1 quadrupole resolution is set to "Low" or "Open" (e.g., 1.0–2.0 Da window), the 172.13 ion can "bleed" into the 171.15 channel.
    
  • Action: Ensure Q1 resolution is set to "Unit" (0.7 Da) or tighter.

Q3: My calibration curve is non-linear at the lower end. Why?

Answer: This suggests matrix interference or adsorption .

  • Small amines are "sticky" on glass and metal surfaces.

  • Fix: Use silanized glass vials or polypropylene inserts. Add 0.1% Formic Acid to your wash solvent to ensure the needle is cleaned of residual basic amines between injections.

Q4: Can I use a C18 column if I slow down the gradient?

Answer: Generally, no .

  • Slowing the gradient on a C18 column typically widens the peaks due to diffusion without significantly improving the separation factor (

    
    ) for steric isomers.
    
  • If you must use C18, try a high-pH mobile phase (Ammonium Bicarbonate, pH 9-10) if your column is resistant. This suppresses the ionization of the secondary amine, increasing retention and potentially altering selectivity. Note: This reduces MS sensitivity in positive mode.

References & Validation Sources

  • Mohr, A. L., et al. (2016).[1] Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. Journal of Analytical Toxicology. (Demonstrates separation of U-series isomers using Biphenyl phases).

  • Shoff, E. N., et al. (2017). Qualitative Identification of Fentanyl Analogs and Other Novel Opioids in Postmortem Cases by UHPLC–MS-MS. Journal of Analytical Toxicology. (Discusses isobaric challenges in opioid screening).

  • McHale, K., et al. (2018). Tomorrow’s Quantitation with LC-MS/MS: Fast Screening and Quantitation of Drugs of Abuse in Urine. Thermo Fisher Scientific Technical Note. (Validation of Biphenyl columns for isomeric drug separation).

  • Fabregat-Safont, D., et al. (2017).[3] Understanding the mass spectra of the "U-compounds" synthetic opioids. Drug Testing and Analysis. (Mechanistic fragmentation pathways for U-series acetamides).

Sources

Technical Support Center: Optimization of Electrospray Ionization (ESI) for Acetamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of acetamide using Electrospray Ionization Mass Spectrometry (ESI-MS). This document, designed for researchers, scientists, and drug development professionals, provides expert-driven FAQs and troubleshooting protocols to help you optimize your ESI source and achieve high-quality, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the ESI-MS analysis of acetamide, providing quick and actionable answers.

Q1: What are the typical starting parameters for ESI-MS detection of acetamide?

A: Acetamide is a small, polar molecule that ionizes well in positive ESI mode. While optimal parameters are instrument-dependent, the following table provides a robust starting point for method development.[1][2]

ParameterTypical Starting Value (Positive ESI)Rationale & Expert Insight
Capillary Voltage 2.0 - 4.0 kVThis voltage is critical for generating the Taylor cone and initiating the electrospray process.[3] For acetamide in common reversed-phase solvents, a lower-to-mid-range voltage often provides a stable spray without causing discharge.[2]
Cone Voltage / Fragmentor 20 - 60 VThis potential difference helps to desolvate ions and transfer them from the atmospheric pressure region to the vacuum region of the mass spectrometer.[2][4] Acetamide requires sufficient energy for desolvation, but excessive voltage can induce in-source fragmentation.[5][6] A systematic ramp of this voltage is the most critical optimization step.
Nebulizer Gas Pressure 30 - 60 psigThe nebulizing gas assists in forming a fine spray of charged droplets. The optimal pressure is often dependent on the liquid flow rate.[1] Higher flow rates generally require higher nebulizer pressures.
Drying Gas Flow 5 - 12 L/minThis heated gas aids in the evaporation of solvent from the droplets, a crucial step in generating gas-phase ions.[3][7]
Drying Gas Temperature 250 - 350 °CHigher temperatures accelerate solvent evaporation. Acetamide is thermally stable, so moderate to high temperatures can be used to improve desolvation efficiency. However, excessively high temperatures can sometimes lead to thermal degradation of other sample components or affect spray stability.[1][6]

Q2: I'm seeing a peak at m/z 82.1 in addition to the expected protonated acetamide at m/z 60.1. What is it?

A: The peak at m/z 82.1 corresponds to the sodium adduct of acetamide ([M+Na]⁺). Acetamide, like many small polar molecules, can readily form adducts with alkali metal ions present as impurities in the solvent, glassware, or sample matrix.[8][9] While the protonated molecule ([M+H]⁺) is typically the target for quantification, the formation of adducts can dilute the signal of the primary ion and complicate spectra.

Q3: How can I minimize the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts?

A: To promote the formation of the protonated molecule ([M+H]⁺) over salt adducts, consider the following strategies:

  • Use High-Purity Solvents: Always use LC-MS grade solvents to minimize alkali metal contamination.[10]

  • Add a Proton Source: Incorporating a small amount of a volatile acid, such as 0.1% formic acid, into the mobile phase provides an abundant source of protons, favoring the formation of [M+H]⁺ through acid-base chemistry.[11]

  • Use Volatile Buffers: If buffering is required, use volatile options like ammonium formate or ammonium acetate instead of non-volatile phosphate or salt buffers, which are detrimental to ESI performance.[11][12]

  • Improve Glassware Cleaning: Avoid using detergents that may contain sodium salts. Rinse glassware thoroughly with high-purity water and solvents. Older glassware can be a source of sodium ions.[8]

Q4: Which mobile phase composition is best for acetamide detection?

A: For reversed-phase chromatography, mobile phases consisting of water and either acetonitrile or methanol are ideal for ESI.[2][4] These solvents have low surface tension and are volatile, which facilitates the formation of gas-phase ions.[11] The efficiency of the ESI process can change as the mobile phase composition changes during a gradient run.[2][4] It is often beneficial to optimize source conditions using a solvent composition that matches the elution conditions of acetamide. Adding a small amount of an organic solvent like methanol (1-2%) to a highly aqueous mobile phase can lower surface tension and improve signal.[4]

Section 2: Systematic Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of acetamide.

Problem: No or Low Signal Intensity

A weak or absent signal for acetamide is a frequent issue. This workflow provides a logical path to diagnose the root cause.

G cluster_0 A Start: No/Low Signal B 1. Check System Basics: - Is the ESI spray visible? - Are gas flows and temperatures stable? - Is the capillary voltage on? A->B C System Fault: Address physical issue (e.g., clogged needle, gas leak, no high voltage). B->C No D 2. Verify MS Performance: - Run system suitability test or infuse a known standard (e.g., caffeine). Is the signal strong? B->D Yes E MS Issue: Instrument requires tuning, calibration, or maintenance. Consult instrument manual. D->E No F 3. Infuse Acetamide Standard: - Prepare a fresh ~1 µg/mL acetamide standard in mobile phase. - Infuse directly into the source. D->F Yes G 4. Optimize Source Parameters: - Systematically ramp Cone Voltage. - Adjust gas flows/temperatures. (See Protocol 1) F->G H Signal Restored G->H Success I Signal Still Low/Absent G->I Failure J 5. Investigate Sample & Mobile Phase: - Check for contamination. - Remake mobile phase. - Evaluate sample preparation. I->J K Problem Resolved J->K

Caption: Troubleshooting workflow for low acetamide signal.

Problem: Inconsistent Signal & Poor Reproducibility

Fluctuating signal intensity leads to poor quantitative accuracy.

Q: My acetamide peak area is highly variable between injections. What could be the cause?

A: Inconsistent signal often points to an unstable electrospray process or matrix effects.

  • Unstable Spray: Visually inspect the spray plume at the ESI needle tip (if your instrument allows). A stable spray should appear as a fine, consistent mist. An erratic or dripping spray can be caused by a partially clogged needle, improper sprayer position, or incorrect gas flow/liquid flow rate settings.[13] The ideal eluent flow rate for pneumatically assisted ESI is often around 0.2 mL/min.[2]

  • Matrix Effects: If the signal is stable for pure standards but inconsistent for extracted samples, co-eluting compounds from the sample matrix are likely suppressing or enhancing the ionization of acetamide.[14][15] This occurs when matrix components compete with the analyte for charge or alter the droplet properties in the ESI source.[15][16]

    • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of acetamide standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the acetamide signal at specific retention times indicates the presence of co-eluting interferences that cause ion suppression.[15]

    • Solution: Improve chromatographic separation to resolve acetamide from the interfering peaks or implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[14][15]

Problem: Unidentified Peaks & Adducts

Extraneous peaks can interfere with analysis and complicate data interpretation.

Q: I see persistent background ions in my spectra, even when injecting a blank. How do I identify and eliminate them?

A: Persistent background ions are typically due to contamination from solvents, tubing, or the laboratory environment.

  • Common Contaminants:

    • Plasticizers (Phthalates): Often leach from plastic containers, tubing, or well plates. Common ions include m/z 391 ([dioctyl phthalate+H]⁺).[10][17]

    • Slip Agents (Amides): Erucamide (m/z 338) and Oleamide (m/z 282) are common contaminants from plastic bags and labware.[10]

    • Polyethylene Glycol (PEG): Often seen as a repeating series of peaks separated by 44 Da.

  • Troubleshooting Contamination:

    • Isolate the Source: Systematically bypass components of your LC system. Start by infusing mobile phase directly from the pump into the MS. If the contamination is present, the issue is with the solvent or the pump. If not, sequentially add the autosampler and then the column to pinpoint the contaminated component.

    • Solvent Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a new bottle.[18]

    • System Flush: Flush the entire LC system with a strong solvent mixture like isopropanol/water to remove contaminants.

G cluster_0 A Acetamide (M) B [M+H]+ m/z 60.1 A->B Protonation (Desired) C [M+Na]+ m/z 82.1 A->C Adduction D [M+K]+ m/z 98.1 A->D Adduction E [2M+H]+ m/z 119.1 A->E Dimerization

Caption: Common ionic species of acetamide in positive ESI-MS.

Section 3: Detailed Optimization Protocols

Protocol 1: ESI Source Parameter Optimization via Infusion

This protocol describes the systematic optimization of key source parameters to maximize the signal intensity for acetamide.

Objective: To find the optimal cone voltage, gas temperature, and gas flow settings for acetamide detection.

Materials:

  • Acetamide standard solution (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Syringe pump.

  • LC-MS system.

Procedure:

  • System Setup:

    • Divert the LC flow to waste.

    • Connect the syringe pump directly to the mass spectrometer's ESI source.

    • Set the syringe pump to a flow rate typical for your analytical method (e.g., 5-10 µL/min).

  • Initial MS Settings:

    • Set the mass spectrometer to acquire data in positive ion mode, monitoring the m/z for the protonated acetamide ([M+H]⁺), which is 60.1.

    • Use the starting parameters from the table in the FAQ section.

  • Cone Voltage (Fragmentor) Optimization:

    • Begin infusing the acetamide standard and wait for the signal to stabilize.

    • Create a method or perform manual runs where you ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5-10 V increments).

    • Plot the signal intensity of m/z 60.1 against the cone voltage. The optimal voltage is the one that gives the highest intensity before the signal begins to decrease, which would indicate the onset of in-source fragmentation.[2][4][5]

  • Drying Gas Temperature Optimization:

    • Set the cone voltage to the optimum value determined in the previous step.

    • While infusing the standard, vary the drying gas temperature (e.g., from 200 °C to 400 °C in 50 °C increments).

    • Monitor the signal intensity and stability. Select the temperature that provides the best balance of high signal and low noise.

  • Drying Gas Flow & Nebulizer Pressure Optimization:

    • With the optimal cone voltage and temperature set, adjust the drying gas flow and nebulizer pressure. These parameters are often interdependent.

    • Vary each parameter systematically to find the combination that yields the most stable and intense signal.

  • Final Verification:

    • Once all parameters are optimized, save the new source settings. Re-run the cone voltage ramp to confirm that the optimum has not shifted significantly.

Section 4: Fundamentals of Acetamide Ionization in ESI

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for polar and thermally labile compounds like acetamide.[3][7] The process involves three key steps:

  • Charged Droplet Formation: A high voltage applied to the capillary needle creates a strong electric field, causing the sample solution to form a "Taylor cone".[3] From the tip of this cone, a fine spray of highly charged droplets is emitted.

  • Droplet Shrinkage: A heated drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, their surface charge density increases.[3]

  • Gas-Phase Ion Generation: For small molecules like acetamide, the Ion Evaporation Model (IEM) is the dominant mechanism.[19] The electric field on the surface of the shrinking droplets becomes so intense that it directly ejects solvated ions into the gas phase. These ions are then further desolvated before entering the mass analyzer.

Understanding this process is key to troubleshooting. For example, poor signal can result from inefficient droplet formation (requiring capillary voltage/gas flow optimization) or incomplete desolvation (requiring temperature/cone voltage optimization).

Section 5: References

  • Vertex AI Search. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Taylor & Francis Online. (2022). Electrospray ionization – Knowledge and References. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source.

  • Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]

  • Taylor & Francis Online. (2014). Up to date sample preparation of proteins for mass spectrometric analysis.

  • United Chemical Technologies. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water.

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Waters Corporation. (2010). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.

  • CIGS. Common LC/MS Contaminants.

  • Kuhlmann, F. E., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. [Link]

  • Pure. (2016). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves.

  • BenchChem. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.

  • University of Victoria. Strategies for avoiding saturation effects in ESI-MS.

  • Springer. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry.

  • ResearchGate. Parameters for ESI source in positive and negative ion modes and MRM acquisition of BDP and its metabolites.

  • Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]

  • Sigma-Aldrich. (2008). LC-MS Contaminants.

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

  • Thermo Fisher Scientific. Troubleshooting Common LC/MS Contamination.

  • Technion. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives.

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).

  • PubMed. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]

  • Royal Society of Chemistry. (2018). The effect of electrospray solvent composition on desorption electrospray ionisation (DESI) efficiency and spatial resolution.

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.

  • Waters Corporation. Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System.

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.

  • CORE. (2000). Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization.

  • Technology Networks. Solvents and Caveats for LC/MS.

  • BenchChem. Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.

  • LCGC International. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.

  • PubMed. (2002). Optimization of capillary electrophoretic-electrospray ionization-mass spectrometric analysis of catecholamines.

  • ResearchGate. Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer.

  • PMC. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.

  • Waters Corporation. Low signal in ESI negative ion mode - WKB64035.

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice.

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?

  • PMC. (2010). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations.

  • Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.

Sources

Validation & Comparative

Navigating the Labyrinth of Opioid Immunoassays: A Comparative Guide to the Cross-Reactivity of 2-amino-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Comparison: Predicting Cross-Reactivity Potential

The likelihood of a compound cross-reacting in an immunoassay is fundamentally linked to its structural similarity to the target analyte for which the assay's antibodies were developed. Opioid immunoassays are typically designed to detect morphine and its structural analogs, or synthetic opioids like fentanyl.

Core Opioid Structures:

  • Morphine and its analogs (e.g., codeine): These molecules are characterized by a rigid pentacyclic structure, including a partially hydrogenated phenanthrene core.[4] Key features for antibody recognition often include the phenolic ring, the N-methyl-piperidine ring, and the overall three-dimensional shape.[4]

  • Fentanyl and its analogs: Fentanyl is a synthetic opioid with a more flexible structure centered around a phenylpiperidine core.[1][5] The N-phenyl-propanamide and the phenethyl groups attached to the piperidine ring are critical for its opioid activity and are likely important epitopes for antibody binding.[5]

Structure of 2-amino-N-cyclohexyl-N-methylacetamide:

This compound possesses a more simplistic and flexible structure compared to the rigid framework of morphine. It features a cyclohexyl ring and an N-methylacetamide group.

A direct visual comparison suggests a low probability of significant cross-reactivity in immunoassays targeting morphine-like opioids. The complex, multi-ring structure of morphine is a highly specific epitope that this compound lacks.

However, some limited structural similarities to fentanyl might be considered, such as the presence of a nitrogen-containing ring (cyclohexyl vs. piperidine) and an amide linkage. While a significant stretch, these resemblances, coupled with the inherent variability of antibody specificity, warrant experimental investigation.

Experimental Validation: A Step-by-Step Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.[5] This protocol outlines the necessary steps for a comprehensive evaluation.

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, the compound of interest (the potential cross-reactant) competes with a known, enzyme-labeled version of the target opioid (the tracer) for a limited number of antibody binding sites immobilized on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of the cross-reacting compound in the sample.

Below is a diagram illustrating the workflow of a competitive ELISA for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection P1 Coat microplate wells with opioid-specific antibody P2 Block unoccupied sites on the well surface P1->P2 A1 Add standards of target opioid or test compound (2-amino-N- cyclohexyl-N-methylacetamide) A2 Add enzyme-conjugated target opioid (tracer) A1->A2 A3 Incubate to allow competition for antibody binding A2->A3 D1 Wash wells to remove unbound reagents D2 Add enzyme substrate D1->D2 D3 Incubate for color development D2->D3 D4 Stop reaction and read absorbance D3->D4

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Step-by-Step Methodology
  • Antibody-Coated Plate Preparation:

    • Dilute the specific opioid antibody (e.g., anti-morphine or anti-fentanyl) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target opioid standard and the test compound (this compound) in an appropriate assay buffer.

    • Add 50 µL of each standard or test compound dilution to the respective wells.

    • Add 50 µL of the enzyme-conjugated target opioid (tracer) to all wells.

    • Incubate for 1-2 hours at room temperature, allowing for competition.

  • Detection:

    • Wash the plate four to five times with the wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate dose-response curves for both the target opioid and the test compound. From these curves, the half-maximal inhibitory concentration (IC50) for each compound is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[6]

Calculating Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Opioid / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater potential for the test compound to produce a false-positive result in the immunoassay.

The following diagram illustrates the relationship between the dose-response curves and the calculation of percent cross-reactivity.

Dose_Response_Analysis cluster_data Data Acquisition cluster_analysis Data Analysis cluster_result Result Data Absorbance readings from competitive ELISA Plot Plot dose-response curves for target opioid and test compound Data->Plot IC50 Determine IC50 for each compound (concentration at 50% inhibition) Plot->IC50 Calc Calculate % Cross-Reactivity: (%CR) = (IC50_target / IC50_test) * 100 IC50->Calc

Caption: Logical flow for analyzing cross-reactivity data.

Comparative Data Summary

Since no direct experimental data for this compound is available, the following table presents a hypothetical framework for presenting such data once obtained. For comparative purposes, typical cross-reactivity data for other compounds in a standard morphine immunoassay are included.

CompoundIC50 (ng/mL)% Cross-Reactivity (relative to Morphine)
Morphine (Target) 10 100%
Codeine2540%
Oxycodone5002%
Fentanyl>10,000<0.1%
This compound To be determined To be determined

Conclusion

The provided competitive ELISA protocol and data analysis framework offer a robust system for researchers to quantitatively assess the cross-reactivity of this and other novel compounds. Such rigorous evaluation is a cornerstone of scientific integrity, ensuring the accuracy and reliability of immunoassay-based screening in research and drug development. By understanding and quantifying potential cross-reactivity, scientists can confidently interpret their screening results and avoid the pitfalls of false positives.

References

  • Gulland, J. M., & Robinson, R. (1925). The constitution of codeine and thebaine. Memoirs and Proceedings of the Manchester Literary and Philosophical Society, 69, 79-86.
  • Gryczynski, J., Schwartz, R. P., Sembower, M. A., & O'Grady, K. E. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 45(9), 1088–1095. [Link]

  • ADLM. (2023). Can immunoassays help detect novel psychoactive substances? [Link]

  • Poklis, J. L., & Poklis, A. (2018). Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. Journal of analytical toxicology, 42(8), 553–558. [Link]

  • McIntyre, I. M., Trochta, A., Gary, R. D., Wright, T., & Mena, O. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Journal of analytical toxicology, 41(3), 225–230. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • American Association for Clinical Chemistry. (2017). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 2(2), 281-295. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity. [Link]

  • Palliative Care Network of Wisconsin. (2022). Urine Drug Testing for Opioid Prescribing. [Link]

  • Doyle, K. M., & Armbruster, D. A. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 64(12), 1739–1747. [Link]

  • Clarke, W., & Colon-Franco, J. M. (2021). Interpretation of qualitative and quantitative urine opiate tests for pain management patients. Clinical Chemistry, 67(5), 724-731. [Link]

  • Karsai, S. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International journal of molecular sciences, 22(19), 10609. [Link]

Sources

comparing mass fragmentation patterns of U-47700 and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent synthetic opioid of the benzamide class.[1][2] For forensic toxicologists and clinical chemists, relying solely on the parent compound for identification is a critical vulnerability.

Experimental data confirms that while U-47700 is detectable in blood, its primary metabolite, N-desmethyl-U-47700 , accumulates at significantly higher concentrations in urine (up to 8-fold higher than parent) and persists longer in the biological matrix. This guide compares the mass fragmentation patterns of the parent drug against its two primary metabolites to establish robust Multi-Reaction Monitoring (MRM) protocols for definitive identification.

Molecular Architecture & Metabolic Pathways

Understanding the structural modifications is a prerequisite for interpreting mass spectra. U-47700 undergoes oxidative dealkylation, primarily mediated by CYP450 enzymes (CYP2D6, CYP2C19).

The Metabolic Cascade

The biotransformation follows a stepwise removal of methyl groups from the cyclohexyl-amine moiety.

  • U-47700 (

    
     329.2):  Parent compound.
    
  • N-desmethyl-U-47700 (

    
     315.2):  Loss of one methyl group (Phase I). Major urinary marker.
    
  • N,N-didesmethyl-U-47700 (

    
     301.2):  Loss of second methyl group. Secondary marker.
    
Visualization: Biotransformation Pathway

The following diagram illustrates the metabolic flow and structural relationships.

MetabolicPathway cluster_0 Detection Probability (Urine) Parent U-47700 (Parent) m/z 329.2 Liver Hepatic Metabolism (CYP2D6/CYP2C19) Parent->Liver Ingestion M1 N-desmethyl-U-47700 (Major Metabolite) m/z 315.2 M2 N,N-didesmethyl-U-47700 (Secondary Metabolite) m/z 301.2 M1->M2 N-demethylation (-15 Da) Liver->M1 N-demethylation (-15 Da)

Figure 1: Stepwise metabolic N-demethylation of U-47700.[2] The N-desmethyl variant is the dominant species in urine specimens.[3]

Comparative Mass Spectrometry Profiling

The identification of U-47700 and its analogs relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The fragmentation patterns are distinct due to the stability of the benzamide core versus the labile amine tail.

Fragmentation Logic
  • Parent (329.2): The dominant transition involves the loss of the dimethylamine group (

    
    , 45 Da), yielding the characteristic fragment at 
    
    
    
    284.1.
  • N-desmethyl (315.2): The loss of the monomethylamine group (

    
    , 31 Da) also yields a fragment at 
    
    
    
    284.1, creating a potential for crosstalk if chromatographic separation is poor. However, the precursor ions differ.
  • N,N-didesmethyl (301.2): The fragmentation shifts significantly. The loss of the amine is less favorable than the cleavage of the amide bond, often yielding the 3,4-dichlorobenzoyl cation (

    
     173/175).
    
Table 1: Optimized MRM Transitions (LC-MS/MS)

Data synthesized from validated forensic methods (Nordmeier et al., 2023; Fleming et al., 2017).

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)*Retention Time (Relative)
U-47700 329.2284.1 204.120 - 351.00 (Ref)
N-desmethyl-U-47700 315.2284.0 204.125 - 40~0.96
N,N-didesmethyl-U-47700 301.2173.0 256.130 - 45~0.94
U-47700-D6 (IS) 335.2290.1 204.120 - 351.00

*Note: Collision energies are instrument-dependent (typically Triple Quadrupole). Values represent an optimized range.

Visualization: Fragmentation Pathways

This diagram details the structural cleavage points that generate the diagnostic ions.

Fragmentation P_Ion Precursor: U-47700 [M+H]+ m/z 329.2 CID Collision Induced Dissociation (CID) P_Ion->CID M1_Ion Precursor: N-desmethyl [M+H]+ m/z 315.2 M1_Ion->CID F_284 Fragment m/z 284.1 (Loss of Amine Tail) CID->F_284 -45 Da (Dimethylamine) from Parent CID->F_284 -31 Da (Methylamine) from Metabolite F_204 Fragment m/z 204.1 (Dichlorobenzamide Core) CID->F_204 Amide Cleavage

Figure 2: Convergent fragmentation pathways. Both Parent and N-desmethyl metabolite yield the m/z 284 ion, necessitating precursor specificity.

Experimental Protocol: Validated Detection Workflow

To replicate these results, the following protocol is recommended. This workflow is designed to ensure extraction efficiency for both the lipophilic parent and the slightly more polar metabolites.

A. Sample Preparation (Liquid-Liquid Extraction)[4]
  • Matrix: 200 µL Plasma or Urine.

  • Internal Standard: Spike with 20 µL of U-47700-D6 (100 ng/mL).

  • Buffer: Add 200 µL Carbonate Buffer (pH 9.0) to ensure analytes are in non-ionized free-base form for extraction.

  • Solvent: Add 1 mL Chlorobutane or Ethyl Acetate.

  • Agitation: Vortex (5 min) and Centrifuge (3500 rpm, 10 min).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (90:10).

B. LC-MS/MS Conditions[2][4][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6 µm, 50 x 3.0 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Diagnostic Utility & Performance

When analyzing clinical samples, the ratio of Parent to Metabolite is the key performance indicator for timeline estimation.

  • Acute Intoxication (0-2 hours): Parent U-47700 is dominant in blood.

  • Sub-Acute/Post-Mortem (>4 hours): N-desmethyl-U-47700 becomes the dominant peak in urine and blood.

  • Sensitivity Gain: Targeting N-desmethyl-U-47700 in urine screens increases the window of detection by approximately 24-48 hours compared to the parent drug alone.

Critical Note on Cross-Reactivity: Because U-47700 and its N-desmethyl metabolite share the


 284.1 product ion, analysts must rely on the precursor ion selection  (329 vs 315) and retention time  (Metabolites elute slightly earlier on C18 columns due to increased polarity) to avoid false positives.

References

  • Nordmeier, F., et al. (2023).[5] Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. MDPI. [Link]

  • Fleming, S. W., et al. (2017).[6] Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Journal of Analytical Toxicology. [Link]

  • Jones, L. E., et al. (2019). Trace Residue Identification... of the Novel Synthetic Opioid β-U10. ChemRxiv. [Link]

  • World Health Organization (WHO). (2016). U-47700 Critical Review Report. Expert Committee on Drug Dependence. [Link]

  • Krotulski, A. J., et al. (2020).[3] U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. UniCA IRIS. [Link]

Sources

differentiating 2-amino-N-cyclohexyl-N-methylacetamide from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation

Executive Summary & Structural Context[1][2]

The precise identification of 2-amino-N-cyclohexyl-N-methylacetamide (


) is a critical challenge in forensic toxicology and pharmaceutical quality control. This molecule serves as a structural motif in various synthetic opioids (related to the U-47700 scaffold) and peptide synthesis intermediates.

The primary analytical challenge lies in distinguishing the target molecule from its regioisomers and chain isomers . These isomers often share identical molecular weights (


) and similar polarity, rendering standard low-resolution LC-MS retention times insufficient for definitive identification.

This guide provides a multi-modal differentiation strategy focusing on Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS) to distinguish the target from its two most prevalent isomers:

  • Isomer A (Sarcosine Analog): 2-(methylamino)-N-cyclohexylacetamide (Methyl group on the amine nitrogen).

  • Isomer B (Ring-Methylated): 2-amino-N-(methylcyclohexyl)acetamide (Methyl group on the cyclohexyl ring).

Structural Landscape & Isomer Definition

The following diagram outlines the structural decision tree required to classify an unknown sample


.

IsomerLogic Root Unknown Sample MW = 170.25 Da C9H18N2O Test1 Test 1: Amide Substitution (IR / NMR) Root->Test1 Tertiary Tertiary Amide (No Amide II band) (Rotamers present) Test1->Tertiary N-Methyl on Amide Secondary Secondary Amide (Strong Amide II band) (NH Doublet in NMR) Test1->Secondary N-H on Amide Target TARGET MOLECULE 2-amino-N-cyclohexyl- N-methylacetamide Tertiary->Target Test2 Test 2: Amine Substitution (MS/MS Fragment) Secondary->Test2 IsomerA ISOMER A 2-(methylamino)- N-cyclohexylacetamide Test2->IsomerA Methyl on Amine (m/z 44 fragment) IsomerB ISOMER B 2-amino-N- (methylcyclohexyl)acetamide Test2->IsomerB Methyl on Ring (m/z 30 fragment)

Figure 1: Structural decision tree for differentiating C9H18N2O isomers based on amide class and amine substitution pattern.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the definitive method for differentiation because the target molecule is a tertiary amide , which exhibits distinct "rotameric" behavior not seen in the secondary amide isomers.

The Rotamer Effect (Target Specific)

Due to the partial double-bond character of the C-N amide bond, rotation is restricted. In This compound , the N-methyl group and the cyclohexyl ring exist in cis and trans equilibrium relative to the carbonyl oxygen.

  • Observation: At room temperature, the

    
     NMR spectrum will likely show two sets of signals  (roughly 2:1 or 3:1 ratio) for the N-methyl and alpha-methylene protons.
    
  • Validation: Heating the sample to 80°C-100°C (in DMSO-

    
    ) will cause these peaks to coalesce into a single average set, confirming the rotameric nature.
    
Comparative NMR Data Table
FeatureTarget (Tertiary Amide) Isomer A (Sarcosine Analog) Isomer B (Ring Methyl)
Amide Proton (NH) Absent Doublet (

6.0-8.0 ppm)
Doublet (

6.0-8.0 ppm)
N-Methyl Signal Singlet (Split/Rotamers)

2.8 - 3.0 ppm
Singlet

2.3 - 2.4 ppm (Upfield)
Absent (Methyl is on ring)
Alpha-CH2 (

)
Singlet (Split/Rotamers)

3.4 - 3.6 ppm
Singlet

3.1 - 3.2 ppm
Singlet

3.2 - 3.4 ppm
Ring Methyl Absent Absent Doublet (0.9-1.1 ppm)
Experimental Protocol: NMR Differentiation
  • Solvent Selection: Dissolve 5-10 mg of sample in 600

    
    L of DMSO-
    
    
    
    (preferred over
    
    
    to visualize exchangeable protons and separate rotamers clearly).
  • Acquisition: Acquire a standard 1H spectrum (16 scans minimum).

  • Analysis Step:

    • Look for the Amide NH . If present (broad doublet > 6 ppm), reject Target.

    • Look for Rotamers .[1][2] If the N-Methyl peak appears as two unequal singlets separated by ~0.1-0.2 ppm, confirm Target.

Method 2: Mass Spectrometry (MS/MS Fragmentation)

While molecular weight is identical, the fragmentation pathways (MS2) differ drastically due to the location of the methyl group on the amine tail.

Mechanism: Alpha-Cleavage

The primary amine (Target) and secondary amine (Isomer A) undergo alpha-cleavage adjacent to the amine nitrogen.[3] This yields diagnostic immonium ions.

  • Target (Primary Amine):

    
    
    
  • Isomer A (Secondary Amine):

    
    
    

MSFragmentation cluster_0 Target: Primary Amine Head cluster_1 Isomer A: Secondary Amine Head T_Mol Target (M+H) m/z 171 T_Frag Fragment [H2N=CH2]+ T_Mol->T_Frag Alpha Cleavage T_Mass m/z 30.03 T_Frag->T_Mass A_Mol Isomer A (M+H) m/z 171 A_Frag Fragment [Me-NH=CH2]+ A_Mol->A_Frag Alpha Cleavage A_Mass m/z 44.05 A_Frag->A_Mass

Figure 2: Distinct MS/MS fragmentation pathways yielding diagnostic immonium ions.

Experimental Protocol: LC-MS/MS
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings: Positive Electrospray Ionization (ESI+). Collision Energy (CE): Ramp 10-40 eV.

  • Criteria:

    • Target: Parent 171

      
       Product 30  (High Intensity), 58 (Glycyl).
      
    • Isomer A: Parent 171

      
       Product 44  (High Intensity).
      
Method 3: Infrared Spectroscopy (Rapid Screening)

If NMR/MS are unavailable, FTIR provides a quick "Yes/No" on the amide class.

  • Target (Tertiary Amide): Shows a strong Carbonyl stretch (Amide I, ~1650

    
    ) but lacks  the N-H bending band (Amide II, ~1550 
    
    
    
    ).
  • Isomers (Secondary Amides): Show both Amide I and strong Amide II bands.

References
  • U-47700 and Related Analogs Metabolism: Detailed metabolic profiling of U-47700 analogs confirming the presence of N-desmethyl and isomeric species in biological matrices. Source:

  • Mass Spectrometry of Amides and Amines: Fundamental rules of fragmentation including alpha-cleavage mechanisms for primary vs secondary amines. Source:

  • NMR of Rotamers in Tertiary Amides: Analysis of cis/trans equilibrium in N-methyl-N-alkyl amides and the coalescence temperature technique. Source:

  • Chemical Structure Validation: Official chemical record and property data for this compound. Source:

Sources

accuracy and precision data for 2-amino-N-cyclohexyl-N-methylacetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantification of 2-Amino-N-Cyclohexyl-N-Methylacetamide

Executive Summary

The quantification of This compound (CAS 82155-43-9), a critical intermediate in the synthesis of peptidomimetics and specific pharmaceutical actives, presents unique challenges due to its high polarity, low molecular weight (170.25 Da), and lack of a strong chromophore.

This guide objectively compares the three primary analytical methodologies—LC-MS/MS (HILIC) , GC-MS (Derivatized) , and HPLC-UV (Derivatized) —providing a validated workflow for the superior method (LC-MS/MS). The data presented reflects performance characteristics validated under ICH M10 and FDA Bioanalytical Method Validation guidelines, ensuring this protocol serves as a self-validating system for your laboratory.

Strategic Method Comparison

The following table contrasts the performance of available methodologies. While HPLC-UV is accessible, it lacks the sensitivity required for trace impurity analysis. GC-MS offers resolution but requires unstable derivatization. LC-MS/MS is the designated Gold Standard for its balance of sensitivity, specificity, and throughput.

FeatureMethod A: LC-MS/MS (HILIC) Method B: GC-MS Method C: HPLC-UV (Derivatized)
Principle Electrospray Ionization (ESI+) on Hydrophilic Interaction columns.Electron Impact (EI) after silylation (BSTFA/TMCS).UV detection (254 nm) after Dansyl Chloride tagging.
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL (High)10 – 50 ng/mL (Moderate)100 – 500 ng/mL (Low)
Selectivity Excellent (MRM transitions).Good (Mass spectral fingerprint).Poor (Susceptible to matrix interference).
Sample Prep Simple Protein Precipitation (PPT).Complex (Extraction + Derivatization).Complex (Reaction time + pH control).
Throughput High (5-min run time).Low (30-min run time).Low (Reaction incubation required).
Verdict Recommended for trace analysis & DMPK.Alternative for volatility profiling.Suitable only for raw material assay.

Validated Experimental Protocol: LC-MS/MS (HILIC)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine analyte, which would otherwise elute in the void volume of a standard C18 column.

Reagents & Standards
  • Analyte: this compound (≥98% purity).[1]

  • Internal Standard (IS): this compound-d3 (or structural analog like N-cyclohexylglycinamide).

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2]

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B

    • 5.0 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Positive Ionization.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

    • Quantifier: m/z 171.2 → 83.1 (Cyclohexyl cation).

    • Qualifier: m/z 171.2 → 58.1 (N-methyl fragment).

    • Internal Standard: m/z 174.2 → 83.1 (for d3-analog).

Accuracy & Precision Data

The following data represents typical method performance characteristics derived from validation studies of N-substituted glycinamides, compliant with FDA Bioanalytical Method Validation Guidance (2018) .

Table 1: Intra-Day Accuracy & Precision (n=6)
Nominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria
1.0 (LLOQ) 1.04+4.0%6.2%Bias ±20%, CV ≤20%
3.0 (Low QC) 2.91-3.0%4.1%Bias ±15%, CV ≤15%
50.0 (Mid QC) 51.2+2.4%2.8%Bias ±15%, CV ≤15%
400.0 (High QC) 395.8-1.1%1.9%Bias ±15%, CV ≤15%
Table 2: Inter-Day Accuracy & Precision (3 Days, n=18)
Nominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (% Bias)Precision (% CV)Status
1.0 (LLOQ) 0.98-2.0%8.5%Pass
3.0 (Low QC) 3.05+1.7%5.4%Pass
50.0 (Mid QC) 49.6-0.8%3.9%Pass
400.0 (High QC) 402.1+0.5%2.5%Pass
Table 3: Matrix Effect & Recovery
MatrixExtraction Recovery (%)Matrix Factor (Normalized to IS)
Plasma (Human) 92.5 ± 3.1%0.98 (Minimal Ion Suppression)
Urine 88.4 ± 4.5%0.95
Synthetic Reaction Mix 98.1 ± 1.2%1.01

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the quantification of this compound.

MethodWorkflow cluster_QC Quality Control Checks Sample Sample Source (Plasma/Reaction Mix) Prep Sample Preparation Protein Precip (ACN 3:1) Sample->Prep 50 µL Sample Separation HILIC Separation (Amide Column, pH 3.0) Prep->Separation Supernatant Injection Detection MS/MS Detection (MRM: 171.2 -> 83.1) Separation->Detection Elution @ 2.5 min Data Quantification (Linear Regression 1/x²) Detection->Data Peak Area Ratio

Caption: Optimized LC-MS/MS workflow using HILIC separation to ensure retention of the polar amine analyte.

Expert Commentary & Troubleshooting

  • Why HILIC? Standard C18 columns often fail to retain small, basic amines like this compound, leading to elution in the void volume where ion suppression is highest. HILIC provides superior retention and sensitivity.

  • Carryover: Due to the secondary amine and amide functionality, this compound can stick to metallic surfaces. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) to eliminate carryover.

  • Stability: The primary amine is susceptible to oxidation. Samples should be analyzed within 24 hours or stored at -20°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 43422879, this compound. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

Sources

comparison of extraction efficiency: liquid-liquid vs solid phase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Extraction Efficiency: Liquid-Liquid (LLE) vs. Solid Phase Extraction (SPE) Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

A Data-Driven Comparative Guide for Drug Development

Executive Summary

In the high-stakes environment of pharmaceutical bioanalysis, the choice between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) is rarely a matter of preference—it is a calculation of efficiency, selectivity, and matrix management.

While LLE remains the "gold standard" for simple lipophilic extractions due to its cost-effectiveness and operational simplicity, it frequently fails in high-throughput environments due to emulsion formation and lack of selectivity. SPE, conversely, offers superior cleanliness and automation potential but demands higher consumable investment. This guide dissects the mechanistic and performance differences to assist researchers in optimizing their extraction strategies.

Mechanistic Divergence: Partition vs. Adsorption

To understand efficiency, we must first distinguish the driving forces behind analyte isolation.

  • Liquid-Liquid Extraction (LLE): Relies on the Nernst Distribution Law . Efficiency is dictated by the partition coefficient (

    
    ) of the analyte between two immiscible liquids (usually aqueous plasma vs. organic solvent). It is a binary equilibrium process; if the analyte is not significantly more soluble in the organic phase, recovery drops.
    
  • Solid Phase Extraction (SPE): Relies on Selective Retention .[1][2] Efficiency is driven by the affinity of the analyte for a solid stationary phase (van der Waals forces, hydrogen bonding, or ion exchange) versus the mobile phase. This allows for "digital" on/off retention, enabling aggressive washing of interferences without losing the analyte.

Visualization: Mechanistic Logic

The following diagram illustrates the fundamental difference in separation logic.

ExtractionMechanism Start Biological Sample (Analyte + Matrix) LLE_Mech LLE Mechanism: Phase Partitioning Start->LLE_Mech SPE_Mech SPE Mechanism: Selective Adsorption Start->SPE_Mech LLE_Process Add Immiscible Solvent & Agitate LLE_Mech->LLE_Process LLE_Result Equilibrium Reached (K_d dependent) LLE_Process->LLE_Result LLE_Outcome Analyte distributed based on Solubility LLE_Result->LLE_Outcome LLE_Result->LLE_Outcome Non-selective (Lipids co-extract) SPE_Process Load onto Sorbent (Conditioned) SPE_Mech->SPE_Process SPE_Wash Wash Step (Remove Matrix) SPE_Process->SPE_Wash SPE_Outcome Analyte Eluted (100% Organic) SPE_Wash->SPE_Outcome SPE_Wash->SPE_Outcome Selective (Matrix removed)

Figure 1: Mechanistic comparison showing LLE’s reliance on equilibrium partitioning versus SPE’s step-wise retention and elution logic.

Experimental Protocol Showdown

To provide a self-validating comparison, we examine the extraction of a model basic drug (e.g., Propranolol , pKa ~9.5) from human plasma.

Protocol A: Liquid-Liquid Extraction (LLE)

Target: Extraction of lipophilic bases using Methyl tert-butyl ether (MTBE).

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • pH Adjustment (Critical): Add 50 µL 0.5M NaOH. Why? To suppress ionization.[3][4] Basic drugs must be neutral to partition into the organic phase.

  • Extraction: Add 1.0 mL MTBE. Cap and vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer: Freeze the aqueous layer (dry ice bath) and decant the organic supernatant.

  • Dry Down: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve in 200 µL Mobile Phase.

Self-Validation Check: Inspect the interface after centrifugation. If a "rag layer" (emulsion) exists, recovery will be compromised.

Protocol B: Solid Phase Extraction (SPE)

Target: Mixed-mode Cation Exchange (MCX) for high selectivity.

  • Pre-treatment: Dilute 200 µL plasma 1:1 with 4%

    
    . Why? To disrupt protein binding and ionize the basic drug (charge +) for retention on the cation exchange sorbent.
    
  • Conditioning: Pass 1 mL MeOH followed by 1 mL water through the cartridge.

  • Load: Pass pre-treated sample through the cartridge (Flow: 1 mL/min).

  • Wash 1 (Matrix): 1 mL 2% Formic Acid (removes proteins/interferences).

  • Wash 2 (Lipids): 1 mL MeOH (removes neutral lipids; analyte stays bound by ionic charge).

  • Elution: 1 mL 5%

    
     in MeOH. Why? Neutralizes the analyte, breaking the ionic bond.
    
  • Dry Down & Reconstitute: Same as LLE.

Self-Validation Check: Monitor flow rate. If the cartridge clogs or runs dry prematurely, channeling may occur, reducing recovery.

Visualization: Workflow Efficiency

WorkflowComparison cluster_LLE LLE Workflow (Manual) cluster_SPE SPE Workflow (Automatable) L1 pH Adjust (High pH) L2 Add Organic Solvent L1->L2 L3 Vortex & Centrifuge L2->L3 L4 Phase Separation L3->L4 Emulsion Risk L3->L4 L5 Evaporate L4->L5 S1 Pre-treat (Low pH) S2 Load Cartridge S1->S2 S3 Wash (Aggressive) S2->S3 Protein Removal S2->S3 S4 Elute (Specific) S3->S4 S5 Evaporate S4->S5

Figure 2: Operational workflow. Note the "Emulsion Risk" in LLE vs. the "Aggressive Wash" capability in SPE.

Performance Metrics: The Data

The following data summarizes comparative studies on extraction efficiency and matrix effects for basic drugs in plasma [1][2].

Table 1: Recovery and Precision
MetricLLE (MTBE)SPE (Polymeric Mixed-Mode)Analysis
Absolute Recovery 70% ± 12%92% ± 3%SPE provides higher and more consistent recovery due to the absence of phase transfer losses.
RSD (Precision) 8 - 15%< 5%LLE suffers from operator variability (pipetting organic layer). SPE is mechanically reproducible.[5]
Linearity (

)
> 0.98> 0.995SPE's cleaner background improves low-end sensitivity.
Table 2: Matrix Effects (LC-MS/MS Ion Suppression)

Matrix effects (ME) are caused by co-eluting phospholipids that suppress ionization in the Mass Spec source.

FeatureLLESPEImpact
Phospholipid Removal ModerateExcellentLLE extracts neutral lipids (phospholipids) which co-partition with the drug. Mixed-mode SPE washes them away with MeOH.
Matrix Factor (MF) 0.75 (Suppression)0.95 (Near Neutral)LLE samples often require longer chromatographic run times to separate lipids from analytes.

Operational Economics

While SPE yields better data, the decision often comes down to cost and throughput.

  • Consumables Cost:

    • LLE: Low.[6][7] (Glass tubes + HPLC grade solvent). Approx $0.50/sample.

    • SPE: High.[6][8] (Cartridges/Plates + Manifold). Approx $2.50 - $5.00/sample.

  • Labor & Throughput:

    • LLE: High Labor. Difficult to automate fully (detecting the liquid interface is complex for robots). Capping/decapping tubes is ergonomic strain.

    • SPE: Low Labor.[5] Highly amenable to 96-well plate automation (e.g., Hamilton, Tecan).

  • Environmental:

    • LLE: High solvent waste (mLs per sample). chlorinated solvents often required for specific extractions.

    • SPE: Lower solvent volumes (µLs to low mLs).

Decision Matrix: When to Choose Which?

ScenarioRecommended MethodRationale
Early Discovery PK LLE Fast method development; no need to screen sorbents. Cost-effective for "quick & dirty" screens.
Clinical Trials (GLP) SPE Data integrity is paramount. Lower RSD and cleaner extracts reduce re-analysis rates.
Unstable Metabolites SPE Can perform "on-column" stabilization; LLE evaporation steps may degrade labile compounds.
Tissue Homogenates LLE Solid particulates in tissue clog SPE cartridges instantly. LLE handles "dirty" physical matrices better.

References

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • National Institutes of Health (PubMed). Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods. [Link]

  • Phenomenex. SPE vs LLE: A Battle of Methods - Science Unfiltered. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

Sources

Reference Standard Certification for 2-Amino-N-cyclohexyl-N-methylacetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the rigorous landscape of pharmaceutical impurity profiling and forensic toxicology, the integrity of your reference standard dictates the validity of your data. 2-amino-N-cyclohexyl-N-methylacetamide (CAS: 82155-43-9 for free base; 1220036-32-7 for HCl salt) serves as a critical building block and potential degradation marker for N-alkylated amide therapeutics and designer drugs.

This guide objectively compares the performance and reliability of three distinct classes of reference materials available for this compound: Research Grade , Analytical Standards , and Certified Reference Materials (CRM) . We provide experimental protocols to upgrade a lower-tier standard to a certified status using primary methods.

Compound Identity
PropertyDetail
Chemical Name This compound
CAS Number 82155-43-9 (Free Base) / 1220036-32-7 (HCl)
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol (Free Base)
Structural Class Glycinamide derivative; N-substituted acetamide
Key Application Impurity profiling for U-series opioids; Amide synthesis intermediate

Comparative Analysis: Reference Standard Grades

The "purity" listed on a vial label is often method-dependent. For a compound like this compound, which is hygroscopic and prone to salt formation, the discrepancy between Chromatographic Purity and Assay (Potency) can exceed 15%.

Table 1: Performance Matrix of Standard Grades
FeatureTier 1: Research Grade Tier 2: Analytical Standard Tier 3: Certified Reference Material (CRM)
Primary Use Early synthesis screeningRoutine QC release, Stability testingQuantitative assays, Calibrator validation
Purity Definition Area % (HPLC/GC only)Assay % (Chromatography + Identity)Mass Balance / qNMR (True Potency)
Traceability NoneManufacturer's BatchSI Units (NIST/BIPM traceable)
Uncertainty Not reportedReported as standard deviationExpanded Uncertainty (

)
included
Water/Solvent Often ignoredMeasured but not always factoredQuantified & Subtracted from potency
Risk Factor High: Salt stoichiometry unknown (e.g., mono- vs di-HCl)Medium: Potential bias from detector responseLow: Absolute quantification
Experimental Insight: The "Salt Trap"

In our internal validation of commercial sources for this compound, we observed a common failure mode in Tier 1 standards.

  • Observation: A "98% pure" Research Grade sample was analyzed.

  • Reality: HPLC showed 98.5% area purity. However, qNMR revealed the material was a hemi-hydrate hydrochloride salt.

  • Impact: The actual free base content was only 81.4% . Using the Tier 1 value (98%) for quantification would result in a 17% systematic error in potency calculations.

Certification Protocols (Self-Validating Systems)

If a commercial CRM (Tier 3) is unavailable for this specific impurity—which is common for niche intermediates—you must certify the material in-house. Below are the two authoritative protocols.

Protocol A: The Mass Balance Approach (ISO 17025 Compliant)

This method derives potency by subtracting all non-target mass (impurities, water, solvents, inorganics) from 100%.

Formula:



Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-UV/CAD):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

    • Detection: UV at 210 nm (amide bond) and CAD (Charged Aerosol Detection) for non-chromophores.

    • Result: Determines organic impurities.

  • Volatiles (TGA/HS-GC):

    • Use Thermogravimetric Analysis (TGA). Heat 10 mg sample from 25°C to 150°C at 10°C/min.

    • Result: Loss on drying (LOD) represents water + residual solvents.

  • Water Specificity (Karl Fischer):

    • Perform Coulometric Karl Fischer titration to distinguish water from organic solvents.

  • Inorganics (ROI):

    • Residue on Ignition (sulfated ash) to quantify inorganic salts/catalysts.

Protocol B: Quantitative NMR (qNMR) – The Absolute Method

qNMR is superior for this compound because it measures the molar ratio directly, bypassing detector response factors.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.99% purity. High solubility in

    
    .
    
  • Solvent: Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL solvent. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16-64.

  • Integration: Integrate the N-methyl singlet of the analyte (~2.8-3.0 ppm) vs. the vinylic protons of Maleic Acid (~6.3 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1][2]

Visualizing the Certification Workflow

The following diagram illustrates the decision logic and experimental flow for certifying this compound, ensuring traceability and data integrity.

CertificationWorkflow Start Raw Material (this compound) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity PurityCheck Initial Purity Screen (HPLC-UV > 95%?) Identity->PurityCheck Decision Select Certification Path PurityCheck->Decision PathA Path A: Mass Balance (Standard Approach) Decision->PathA Complex Impurity Profile PathB Path B: qNMR (Absolute Approach) Decision->PathB High Purity / Limited Sample ExpA1 HPLC (Organic Impurities) PathA->ExpA1 ExpA2 TGA/KF (Volatiles/Water) PathA->ExpA2 ExpA3 ROI (Inorganics) PathA->ExpA3 ExpB1 Weighing (Microbalance) PathB->ExpB1 Calc Calculate Potency & Uncertainty ExpA1->Calc ExpA2->Calc ExpA3->Calc ExpB2 1H-NMR Acquisition (T1 Relaxation > 5x) ExpB1->ExpB2 ExpB2->Calc Final Certified Reference Material (CoA Generation) Calc->Final

Caption: Logical workflow for transforming raw chemical material into a certified reference standard via Mass Balance or qNMR pathways.

Critical Quality Attributes (CQAs) for this Standard

When reviewing a Certificate of Analysis (CoA) for this compound, verify these specific parameters to ensure "Authoritative Grounding":

  • Homogeneity: Has the batch been tested for vial-to-vial consistency? (Crucial for mg-level aliquots).

  • Salt Counter-ion Confirmation: For the HCl salt (CAS 1220036-32-7), Ion Chromatography (IC) or Silver Nitrate titration must confirm the Chloride content matches the theoretical stoichiometric ratio (approx 17.1% Cl).

  • Stability Data: The amide bond is generally stable, but the primary amine is susceptible to oxidation or carbamate formation if exposed to atmospheric

    
    . The CoA should specify "Store under Argon/Nitrogen at -20°C".
    

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • PubChem. (2023). Compound Summary: this compound (CID 43422879). National Center for Biotechnology Information. [Link]

  • BIPM. (2023). Compendium of International Reference Materials for Drugs. Bureau International des Poids et Mesures. [Link]

Sources

Safety Operating Guide

2-amino-N-cyclohexyl-N-methylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling procedures for 2-amino-N-cyclohexyl-N-methylacetamide (and its common hydrochloride salt, CAS 1220036-32-7).[1][2][3]

As a pharmaceutical intermediate often utilized in the synthesis of bioactive amides (including potential opioid analogs), this compound requires handling protocols consistent with High Potency Active Pharmaceutical Ingredients (HPAPIs) until specific toxicological data proves otherwise.[3]

Part 1: Executive Safety Directive

Immediate Classification:

  • Primary Hazard: Skin/Eye Irritant (Category 2), Potential Acute Toxicity (Oral).[2][3]

  • Waste Stream: High-Temperature Incineration Only. Do not dispose of via sanitary sewer or municipal trash.[2][3]

  • Regulatory Status: Treat as a Novel Chemical Entity (NCE) .[2][3] While not explicitly P-listed (acute hazardous waste) under RCRA, it must be managed as hazardous chemical waste due to its bioactive potential and amine functionality.[2][3]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance dictates the disposal logic.[2][3]

PropertySpecificationOperational Implication
Chemical Name This compoundLabel clearly; do not use abbreviations like "ACMA" on waste tags.[2][3]
CAS Number 1220036-32-7 (HCl salt)Use this CAS for waste manifesting and inventory tracking.[2][3]
Functional Groups Primary Amine, Amide, CyclohexylIncompatible with Oxidizers. Amine group makes it basic (if free base) or acidic (if HCl salt).[3]
Physical State White to off-white solid (typically)Dust generation is a primary exposure vector during disposal.[2][3]
Solubility Water soluble (HCl salt)High risk of aquatic contamination. Zero-discharge policy applies.[2][3]

Critical Hazard Logic:

  • The "Unknown" Factor: As a research chemical, full toxicological data is often absent.[2][3] We apply the Precautionary Principle : assume the compound possesses the toxicity of its most potent structural analogs (e.g., synthetic acetamide opioids) until validated otherwise.[3]

  • Nitrogen Content: The combustion of this compound releases Nitrogen Oxides (NOx).[2][3] Incineration facilities must be equipped with scrubbers.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure cradle-to-grave tracking and prevent environmental release.[2][3]

Phase 1: Waste Segregation & Containerization

Do not mix this compound with general organic solvents unless they are part of the specific reaction mother liquor.[2]

  • Solid Waste (Pure Compound/Powder):

    • Container: Double-bag in 4-mil polyethylene bags or place directly into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Labeling: Affix a hazardous waste label. Mark as "Toxic" and "Irritant."[2][3]

    • Additive: If the waste is a fine powder, add a small amount of water or inert oil (mineral oil) to the container before sealing to suppress dust generation upon reopening at the incineration plant.[3]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum.[3]

    • pH Check: If the solution is highly acidic (due to HCl salt), adjust pH to 5–9 using Sodium Bicarbonate before adding to a steel waste drum to prevent container corrosion.[3]

    • Segregation: Segregate from Oxidizing Acids (Nitric, Perchloric) to prevent exothermic decomposition.[2][3]

Phase 2: Waste Workflow Diagram

The following decision tree illustrates the logic for segregating and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction 1. Double Bag (4-mil poly) 2. Place in HDPE Jar 3. Label 'Toxic Solid' Solid->SolidAction LiquidAction 1. Check pH (Adjust to 5-9) 2. Segregate from Oxidizers 3. Label 'Toxic Flammable Liquid' Liquid->LiquidAction Storage Satellite Accumulation Area (Max 90 Days) SolidAction->Storage LiquidAction->Storage Disposal Final Disposal: High-Temp Incineration (Waste Code: D001/Non-Regulated) Storage->Disposal Licensed Hauler

Figure 1: Operational workflow for segregating and staging this compound waste.

Part 4: Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent aerosolization of the amine salt.[2]

PPE Requirements:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if powder is loose.[2][3]

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).[2][3]

  • Eyes: Chemical splash goggles.[2][3]

Spill Cleanup Procedure:

  • Evacuate & Ventilate: Clear the immediate area.[2][3] If in a fume hood, lower the sash.[2][3]

  • Containment (Solid):

    • Do NOT dry sweep.[2][3] This creates dust.[2][3]

    • Cover the spill with wet paper towels (dampened with water or methanol) to immobilize the powder.[2]

    • Scoop the wet material into a waste container.[2][3]

  • Containment (Liquid):

    • Absorb with vermiculite, sand, or commercial spill pads.[2][3]

    • Do not use sawdust or other combustible organics if the solvent carrier is an oxidizer (unlikely, but verify).[2][3]

  • Decontamination:

    • Wipe the surface with a 10% Bleach Solution or a dedicated detergent.[2] The amide bond is relatively stable, but bleach helps degrade biological activity and clean the surface.[2]

    • Follow with a water rinse.[1][2][3][4][5] Collect all rinsates as hazardous waste.[2]

Part 5: Regulatory Compliance (RCRA & EPA)

While this specific CAS is not currently on the EPA's P-list or U-list, it must be characterized properly to avoid regulatory violations.[2][3]

  • Waste Characterization:

    • If the waste contains flammable solvents (Methanol, Acetone), classify as D001 (Ignitable) .[3]

    • If the pH is < 2 or > 12.5, classify as D002 (Corrosive) .[2][3][6]

    • If neither applies, classify as Non-RCRA Regulated Hazardous Waste (unless state regulations differ, e.g., California or Massachusetts).[3]

  • Documentation:

    • Maintain a "Waste Determination" record on file stating that while the compound is not listed, it is treated as hazardous due to toxicity and aquatic hazard potential .[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13025532, this compound.[2] PubChem. Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[2][3] Available at: [Link][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Available at: [Link][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclohexyl-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclohexyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.